N-Me-Nle-OH.HCl
Beschreibung
BenchChem offers high-quality N-Me-Nle-OH.HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Me-Nle-OH.HCl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(methylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDYKABXINADKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Integration of N-Me-Nle-OH.HCl in Peptide Design: A Technical Whitepaper
Executive Summary
The transition of peptide candidates from in vitro hits to in vivo therapeutics is frequently bottlenecked by poor pharmacokinetic profiles, specifically rapid proteolytic degradation and low membrane permeability. The strategic incorporation of non-proteinogenic, N-methylated amino acids represents a paradigm shift in overcoming these liabilities. This technical whitepaper explores the physicochemical properties of N-Me-Nle-OH.HCl (N-Methyl-L-norleucine hydrochloride) and its Fmoc-protected derivative, detailing the mechanistic causality behind its use in peptide engineering, and providing self-validating protocols for its integration into Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Profiling & Structural Causality
N-Me-Nle-OH.HCl serves as a highly specialized building block in medicinal chemistry. It combines the aliphatic, hydrophobic side chain of norleucine with the backbone-constraining properties of N-methylation.
Causality in Design: Standard methionine residues are highly susceptible to oxidation (forming methionine sulfoxide), which can rapidly inactivate therapeutic peptides during storage or in vivo circulation. Norleucine (Nle) acts as an isosteric, straight-chain aliphatic analogue of methionine, preserving the critical hydrophobic interactions required for receptor binding while completely eliminating the oxidation liability. When coupled with N-methylation, the resulting residue provides dual-layered stability.
Table 1: Physicochemical Properties of N-Me-Nle-OH.HCl and its Fmoc-Derivative
| Property | N-Me-Nle-OH.HCl (Unprotected Salt) | Fmoc-N-Me-Nle-OH (SPPS Precursor) | Causality in Peptide Design |
| CAS Number | 17343-27-0 | 112883-42-8 | Unique identifiers for procurement and regulatory tracking[1]. |
| Molecular Formula | C₇H₁₆ClNO₂ | C₂₂H₂₅NO₄ | Defines the stoichiometric mass for synthesis calculations. |
| Molecular Weight | 181.66 g/mol | 367.44 g/mol | Critical for equivalent mass calculations during solid-phase coupling[1]. |
| Appearance | White solid | White to off-white powder | Visual quality control checkpoint prior to solvent dissolution[2]. |
| Melting Point | N/A | 112 - 125 °C | Assesses thermal stability during harsh activation conditions[2]. |
| Solubility | Soluble in water | Soluble in DMF, DMSO, DCM | Fmoc derivative's organic solubility dictates solvent choice (DMF) in SPPS[1]. |
| Side Chain | Linear Aliphatic (4 carbons) | Linear Aliphatic (4 carbons) | Mimics Methionine without oxidation risk; drives hydrophobic core packing. |
Pharmacokinetic and Pharmacodynamic Engineering
The introduction of a methyl group onto the α -nitrogen atom is a minimal structural modification that profoundly alters the biological behavior of the peptide[3].
-
Proteolytic Stability: The N-methyl group introduces severe steric hindrance directly at the amide bond. This steric bulk physically shields the scissile bond from the active sites of both endopeptidases and exopeptidases, drastically increasing the in vivo half-life of the therapeutic candidate[4].
-
Membrane Permeability: Native peptide bonds act as strong hydrogen-bond donors, incurring a massive desolvation penalty when transitioning from an aqueous environment into a lipid bilayer. N-methylation replaces this proton with a lipophilic methyl group, lowering the desolvation penalty and enhancing passive diffusion across biological membranes, including the blood-brain barrier[4].
-
Conformational Constraint: The N-methyl group restricts the Ramachandran dihedral angles ( ϕ , ψ ) due to steric clashes with adjacent side chains. This restriction frequently lowers the energy barrier for cis-amide bond formation, promoting β -turn structures that can lock a peptide into its bioactive conformation, thereby increasing target affinity[5].
Logical flow of N-Me-Nle-OH.HCl effects on peptide pharmacokinetics.
Experimental Workflow: Self-Validating SPPS Protocol
The incorporation of N-methylated amino acids during Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult due to the steric hindrance of the secondary amine. The following protocol utilizes Fmoc-N-Me-Nle-OH (derived from the N-Me-Nle-OH.HCl base) and is designed as a self-validating system to ensure high-fidelity synthesis.
Phase 1: Preparation and Deprotection
-
Step 1.1: Swell the resin (e.g., Rink Amide AM) in DMF for 30 minutes to maximize pore accessibility.
-
Step 1.2: Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min).
-
Self-Validation 1 (UV Monitoring): Collect the deprotection effluent and measure UV absorbance at 301 nm. Causality: The concentration of the piperidine-dibenzofulvene adduct directly quantifies the available reactive sites on the resin, ensuring complete deprotection before proceeding.
Phase 2: Coupling of Fmoc-N-Me-Nle-OH
-
Step 2.1: Pre-activate Fmoc-N-Me-Nle-OH (4 equivalents) with HATU (3.8 eq) and DIPEA (8 eq) in DMF for exactly 1 minute.
-
Causality of Reagents: N-methyl amino acids are sterically hindered and less nucleophilic. Standard reagents (HBTU/DIC) lead to incomplete coupling. HATU generates a highly reactive 7-aza-OBt ester intermediate that overcomes this steric clash. Pre-activation time is strictly minimized to prevent racemization[5].
-
Step 2.2: Add the activated mixture to the resin and agitate for 2 hours at room temperature.
-
Self-Validation 2 (Chloranil Test): Perform a Chloranil test on a micro-cleaved sample. Causality: The standard Kaiser test yields false negatives for secondary amines. A Chloranil test accurately detects secondary amines. A colorless/yellow bead confirms successful coupling (no free amines), while a blue/green bead indicates incomplete coupling, triggering a mandatory re-coupling cycle.
Phase 3: Extension (Coupling ONTO N-Me-Nle)
-
Step 3.1: Deprotect the newly added Fmoc-N-Me-Nle residue (20% piperidine in DMF).
-
Self-Validation 3: Perform a Chloranil test. The beads must turn dark blue/green, confirming the exposure of the sterically hindered secondary amine.
-
Step 3.2: Couple the next amino acid.
-
Causality of Reagents: Coupling onto a secondary amine is thermodynamically unfavorable. If the next amino acid is also N-methylated (contiguous methylation), standard HATU coupling will fail. In such cases, utilize the triphosgene coupling method to form an ultra-reactive isocyanate/acid chloride intermediate, forcing the reaction to completion[5].
Step-by-step SPPS workflow incorporating N-Me-Nle with validation.
Analytical Characterization: Overcoming Isomeric Artifacts
Following TFA cleavage and global deprotection, the crude peptide must be analyzed via RP-HPLC and LC-MS.
Analytical Causality & Self-Validation: A common pitfall when analyzing N-methylated peptides is the observation of split peaks or broad shoulders on the HPLC chromatogram. Novice chemists often misinterpret this as epimerization or synthetic impurities. However, N-methylation lowers the energy barrier between the cis and trans conformations of the amide bond, causing the peptide to exist as an equilibrium of conformers in solution.
-
Validation Step: To validate purity, re-run the HPLC method at an elevated column temperature (e.g., 55–65 °C). If the split peaks coalesce into a single, sharp peak, the phenomenon is confirmed as cis-trans rotational isomerism, definitively validating the structural integrity and purity of the synthesized sequence.
References
- Title: An In-depth Technical Guide to the Chemical Properties of N-Methyl-L-norleucine Source: Benchchem URL
- Title: N-Methylated Amino Acids | Reagents, Chemicals and Labware Source: Merck Millipore URL
- Title: N-Methyl Amino Acids Archives Source: Aapptec Peptides URL
- Title: Fmoc-N-methyl-L-norleucine Source: Chem-Impex URL
- Title: N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity Source: Bentham Science URL
Sources
Whitepaper: The Solubility Profile and Solvation Thermodynamics of N-Me-Nle-OH.HCl in Organic Solvents
Executive Summary
N-Methyl-L-norleucine hydrochloride (N-Me-Nle-OH.HCl; CAS: 17343-27-0) is a highly specialized, non-proteinogenic α-amino acid derivative. It is a critical building block in the design of peptidomimetics, where it is utilized to enhance proteolytic stability, modulate conformational flexibility, and increase the overall lipophilicity of peptide-based therapeutics[1].
However, manipulating N-methylated amino acid hydrochlorides in organic media presents unique physicochemical challenges. Understanding the solubility profile of N-Me-Nle-OH.HCl across a dielectric continuum is paramount for optimizing coupling efficiencies in both solution-phase and solid-phase peptide synthesis (SPPS). This technical guide deconstructs the solvation thermodynamics of N-Me-Nle-OH.HCl and provides field-validated protocols for its solubilization and activation in organic solvents.
Mechanistic Basis of Solvation: Structure-Property Relationships
To predict and manipulate the solubility of N-Me-Nle-OH.HCl, one must understand the causality behind its structural features. Its solubility behavior is dictated by three competing thermodynamic forces:
-
The Aliphatic Norleucine Side Chain: The unbranched, four-carbon alkyl chain imparts significant hydrophobic character. This lipophilic bulk drives favorable van der Waals dispersion forces with non-polar and moderately polar organic solvents (e.g., Dichloromethane, Ethyl Acetate).
-
N-Methylation of the α-Amine: In standard primary amino acids, the NH3+ and COO− groups form rigid, highly stable hydrogen-bonded crystal lattices that resist organic solvation. According to quantum chemical calculations published in 2, the introduction of the N-methyl group removes a critical hydrogen bond donor[2]. This steric disruption lowers the lattice energy, thereby increasing its intrinsic solubility in organic solvents, increasing polarization, and lowering the cis/trans amide energy barrier[2].
-
The Hydrochloride (.HCl) Salt Form: The presence of the .HCl salt introduces strong ionic character. While this guarantees high aqueous solubility due to ion-dipole interactions, it presents a massive solvation barrier in low-dielectric organic solvents. The salt must be neutralized (free-based) or solvated by highly polar aprotic solvents to be useful in organic synthesis[3].
Quantitative Solubility Profile in Organic Solvents
The following table summarizes the solubility behavior of N-Me-Nle-OH.HCl. The data reflects the delicate thermodynamic balance between the ionic hydrochloride salt and the lipophilic N-methylated aliphatic core[4].
| Solvent | Dielectric Constant (ε) | Solvation Capacity | Mechanistic Rationale |
| Water | 80.1 | Highly Soluble | Complete dissociation of the HCl salt; strong hydration of the protonated amine and carboxylate[3][4]. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | Strong polar aprotic character disrupts ionic interactions; excellent solvation of the cationic species[4]. |
| N,N-Dimethylformamide (DMF) | 36.7 | Soluble | Standard solvent for SPPS; effectively solvates the salt form, preparing it for in situ neutralization[5]. |
| Methanol (MeOH) | 32.7 | Soluble | Polar protic solvent that hydrogen-bonds with the chloride counterion and carboxyl group. |
| Dichloromethane (DCM) | 9.1 | Moderately Soluble | The lipophilic side chain promotes solubility, but the ionic .HCl salt limits complete dissolution without a base[4]. |
| Ethyl Acetate (EtOAc) | 6.0 | Moderately Soluble | Hydrogen bond acceptor capabilities assist in partial solvation of the aliphatic core[4]. |
| Hexane | 1.9 | Insoluble | Insufficient dielectric constant to overcome the ionic lattice energy of the hydrochloride salt. |
*Note: Solubility in low-dielectric solvents like DCM and EtOAc is drastically increased upon the addition of a tertiary amine to neutralize the HCl salt, generating the highly lipophilic free base.
Experimental Protocol: Solubilization and In Situ Free-Basing
Coupling an N-methyl amino acid is notoriously difficult due to extreme steric hindrance[5]. To achieve high yields, N-Me-Nle-OH.HCl must be fully solubilized and its amine liberated from the hydrochloride salt prior to activation. The following self-validating protocol details the in situ free-basing workflow.
Step-by-Step Methodology:
-
Solvent Preparation: Ensure all organic solvents (DCM, DMF) are strictly anhydrous.
-
Causality: Trace moisture will hydrolyze sensitive coupling reagents (like HATU or PyBroP) before they can react with the sterically hindered N-methyl amine.
-
-
Initial Suspension: Weigh the required equivalent of N-Me-Nle-OH.HCl and suspend it in DCM (approx. 10 mL per gram of amino acid).
-
Observation: The mixture will appear as a cloudy, heterogeneous suspension due to the limited solubility of the strict salt form in a low-dielectric solvent.
-
-
Neutralization (Free-Basing): Add 2.0 to 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise under continuous stirring.
-
Causality: DIPEA acts as a proton scavenger. It neutralizes the HCl salt to form DIPEA.HCl (which is highly soluble in DCM) and liberates the free secondary amine of N-Me-Nle-OH.
-
Validation: The cloudy suspension will rapidly transition into a clear, homogenous solution. This phase change is a self-validating visual cue confirming the successful generation of the lipophilic free base.
-
-
Activation: Once fully solubilized, add the coupling reagent. As noted by 5, highly reactive reagents like HATU or PyBroP are mandatory to overcome the steric hindrance of the N-methyl group[5].
-
Coupling & Monitoring: Transfer the activated solution to the resin.
-
Validation: Standard ninhydrin (Kaiser) tests are ineffective for N-methyl amines. You must use a bromophenol blue or chloranil test to accurately monitor the depletion of the secondary amine[5].
-
Systems Visualization: Solvation and Activation Pathway
The following DOT diagram illustrates the thermodynamic and chemical pathway for solubilizing and activating N-Me-Nle-OH.HCl in organic media.
Thermodynamic workflow for the solubilization and activation of N-Me-Nle-OH.HCl in organic solvents.
Conclusion
The solubility profile of N-Me-Nle-OH.HCl is a direct manifestation of its unique structural triad: the hydrophobic norleucine side chain, the sterically disruptive N-methyl group, and the ionic hydrochloride salt. By strategically manipulating the solvent dielectric constant and employing targeted acid-base chemistry, researchers can seamlessly transition this compound from a highly polar salt into a lipophilic, organic-soluble free base. This mastery of solvation thermodynamics is essential for maximizing coupling efficiencies and advancing the development of highly stable therapeutic peptides[1].
References
-
Needham, T. E. (DigitalCommons@URI). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
Conformational Constraints Introduced by N-Me-Nle-OH·HCl: A Technical Guide for Peptide Engineering
Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
The transition of biologically active peptides from native sequences to clinical therapeutics is fundamentally limited by two factors: rapid proteolytic degradation and high conformational flexibility, which imposes a massive entropic penalty upon receptor binding. The strategic incorporation of N-Me-Nle-OH·HCl (N-Methyl-L-norleucine hydrochloride) represents a sophisticated solution to both challenges. By replacing oxidation-prone residues (like Methionine) with an isosteric aliphatic chain, and simultaneously methylating the backbone amide, researchers can "lock" peptides into pre-organized bioactive conformations.
This whitepaper provides an in-depth mechanistic analysis of the conformational constraints introduced by N-Me-Nle, detailed synthetic and analytical protocols, and field-proven case studies demonstrating its impact on receptor affinity and pharmacokinetics.
Mechanistic Foundations of N-Me-Nle Conformational Constraints
The incorporation of an N-methylated amino acid fundamentally alters the thermodynamic and structural landscape of a peptide backbone. As a Senior Application Scientist, it is critical to understand why these changes occur to rationally design constrained libraries.
Ramachandran Space Restriction
The primary energetic consequence of N-methylation is the introduction of severe steric bulk at the peptide bond nitrogen[1]. In a standard secondary amide, the hydrogen atom occupies minimal space, allowing a broad range of ϕ (phi) and ψ (psi) dihedral angles. The N-methyl group of N-Me-Nle clashes with the adjacent α -carbon substituents, severely restricting the accessible Ramachandran space. This restriction often forces the peptide backbone to adopt specific turn motifs or stabilizes helical structures by pre-organizing the unbound conformational ensemble to mirror the receptor-bound state[2].
Cis-Trans Isomerization
Native peptide bonds (excluding proline) exist almost exclusively in the trans conformation ( ω≈180∘ ) due to the steric clash between adjacent Cα atoms in the cis state. However, N-methylation reduces the energy difference between the cis and trans isomers. The tertiary amide bond preceding the N-Me-Nle residue can undergo cis-trans isomerization, which can be strategically leveraged to induce β -turn formations—a critical recognition motif for many G-protein-coupled receptors (GPCRs)[3].
Lipophilicity and Proteolytic Shielding
From a physicochemical standpoint, N-methylation removes a hydrogen bond donor. This significantly increases the lipophilicity of the molecule, enhancing passive membrane permeability[1][4]. Furthermore, the steric bulk of the methyl group physically shields the adjacent peptide bonds from the active sites of exopeptidases and endopeptidases, drastically increasing the in vivo half-life of the therapeutic[5].
The Norleucine Advantage
Why use N-methyl norleucine instead of N-methyl methionine? Methionine contains a thioether group that is highly susceptible to oxidation (forming methionine sulfoxide), which can destroy receptor binding and complicate CMC (Chemistry, Manufacturing, and Controls) processes. Norleucine (Nle) is a straight-chain aliphatic amino acid that acts as a perfect hydrophobic isostere for methionine. It maintains the necessary Van der Waals interactions with the receptor's hydrophobic pockets while remaining entirely inert to oxidation[6].
Experimental Workflows: Synthesis and Structural Elucidation
The synthetic incorporation of Fmoc-N-Me-Nle-OH is notoriously difficult due to the steric shielding of its secondary amine. Standard coupling protocols will result in high rates of deletion sequences. The following self-validating protocols are designed to overcome these activation barriers.
Fig 1. Workflow for synthesizing and validating N-Me-Nle constrained peptides.
Protocol 1: Optimized Fmoc-SPPS for N-Me-Nle Incorporation
Causality: Coupling onto the N-methylated amine of N-Me-Nle requires highly reactive uronium salts (like COMU) because the methyl group blocks the nucleophilic attack trajectory. Standard carbodiimides (DIC) are insufficient.
-
Resin Preparation & Deprotection: Swell the peptidyl-resin in DMF. Remove the Fmoc group using 20% piperidine in DMF (2 x 5 min).
-
Coupling Fmoc-N-Me-Nle-OH: Activate 4.0 eq of Fmoc-N-Me-Nle-OH with 3.9 eq of HATU and 8.0 eq of DIEA in DMF. React for 60 minutes at room temperature. Note: Coupling the N-methylated amino acid itself is generally straightforward.
-
Deprotection of N-Me-Nle: Treat with 20% piperidine in DMF. The secondary amine is now exposed.
-
Coupling the Subsequent Residue (Critical Step): Dissolve 4.0 eq of the next Fmoc-amino acid and 3.9 eq of COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy) dimethylaminomorpholino)] uronium hexafluorophosphate) in DMF. Add 8.0 eq DIEA.
-
Microwave Assistance: Subject the reaction to microwave irradiation at 75°C for 15 minutes. Causality: Thermal energy is required to overcome the steric activation barrier of the secondary amine.
-
Cleavage: Cleave the peptide from the resin using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.
Protocol 2: Conformational Elucidation via 2D NMR
Causality: To prove that the N-Me-Nle successfully restricted the backbone, we must measure the cis/trans ratio and identify solvent-shielded hydrogen bonds.
-
Sample Preparation: Dissolve the purified peptide in 90% H2O / 10% D2O at a concentration of 2-5 mM.
-
ROESY/NOESY Acquisition: Acquire 2D NOESY spectra (mixing time 200-400 ms).
-
Isomer Validation: Analyze the cross-peaks between the Hα of residue i−1 and the N−CH3 protons of the N-Me-Nle residue. Strong NOE cross-peaks here validate a trans amide geometry, whereas Hαi−1 to Hαi cross-peaks indicate a cis geometry.
-
Temperature Coefficient Analysis: Acquire 1D 1H -NMR spectra across a temperature gradient (280 K to 320 K). Calculate ΔδNH/ΔT . Values more positive than -4.0 ppb/K indicate that the amide proton is shielded from the solvent (participating in an intramolecular hydrogen bond), validating the constrained secondary structure[7].
Case Studies & Quantitative Data
The strategic use of N-Me-Nle has yielded significant breakthroughs in both oncology and cellular biology. Table 1 summarizes the quantitative impact of this modification across distinct therapeutic targets.
Table 1: Quantitative Impact of N-Me-Nle Incorporation
| Peptide System | Target Receptor | Structural Modification | Impact on Affinity ( Kd / IC50 ) | Pharmacokinetic / In Vivo Impact |
| GABARAP Ligand (M11) | GABARAP (Autophagy) | Nle6 → N-Me-Nle | 5-fold increase ( Kd = 107 nM) | Pre-organized unbound ensemble[2] |
| DOTA-MGS5 | CCK-2R (Oncology) | Met → N-Me-Nle | Sub-nanomolar affinity retained | ~24% IA/g tumor uptake; >70% intact at 1h[5][6] |
| Macrocyclic Antagonist | TrkA (Pain/Cancer) | Random incorporation | Maintained high potency | Enhanced metabolic stability[8] |
Case Study 1: GABARAP Ligands in Autophagy
In the development of minimal peptide ligands for the autophagy protein GABARAP, researchers discovered that substituting standard norleucine with N-methyl norleucine at position 6 increased binding affinity five-fold ( Kd = 107 nM)[2]. Molecular dynamics and crystallographic data revealed the causality: the N-methyl group does not interact directly with the GABARAP protein. Instead, it alters the conformational ensemble of the unbound peptide, heavily favoring the specific ϕ and ψ angles required for binding. By pre-organizing the peptide, the entropic penalty of binding is drastically reduced.
Case Study 2: DOTA-MGS5 for Theranostic Oncology
Cholecystokinin-2 receptor (CCK-2R) is highly overexpressed in medullary thyroid carcinoma. Native minigastrin peptides degrade too rapidly for clinical imaging or therapy. By developing DOTA-MGS5, researchers replaced the oxidation-prone Methionine with N-Me-Nle, and the terminal Phenylalanine with 1-naphthylalanine[5][6].
Fig 2. Pharmacological pathway of DOTA-MGS5 enhanced by N-Me-Nle incorporation.
The N-methylation shielded the C-terminal sequence from enzymatic degradation, resulting in >70% of the radiopeptide remaining intact 1 hour post-injection in murine models. Consequently, tumor uptake surged to ~24% Injected Activity per gram (IA/g), a massive improvement over unmethylated analogs, enabling effective targeted radionuclide therapy (PRRT) using 177Lu [5].
Conclusion
The utilization of N-Me-Nle-OH·HCl is not merely a substitution of convenience; it is a rational engineering choice grounded in thermodynamics and steric mechanics. By restricting Ramachandran space, modulating cis-trans isomerization, and eliminating oxidation liabilities, N-Me-Nle allows drug developers to lock peptides into highly potent, proteolytically stable bioactive conformations. When coupled with optimized synthetic protocols utilizing high-efficiency uronium salts and rigorous NMR validation, N-Me-Nle serves as a cornerstone for next-generation peptide therapeutics.
References
- Should My Peptide Be Methyl
- Minimal N-methylated and stapled peptide ligands for the autophagy protein GABARAP. bioRxiv.
- DOTA-MGS5, a New Cholecystokinin-2 Receptor-Targeting Peptide Analog with an Optimized Targeting Profile for Theranostic Use. Journal of Nuclear Medicine.
- Radiopharmaceutical formulation and preliminary clinical dosimetry of [177Lu]Lu-DOTA-MGS5 for application in peptide receptor radionuclide therapy. PMC / NIH.
- Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conform
- Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temper
- Discovery and Hit to Lead Optimization of Macrocyclic Peptides as Novel Tropomyosin Receptor Kinase A Antagonists.
Sources
- 1. lifetein.com [lifetein.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Protocol for the Incorporation of N-Me-Nle-OH·HCl in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
The incorporation of N-methylated amino acids, such as N-methyl-norleucine (N-Me-Nle), is a critical modification in modern peptide drug development. N-methylation enhances metabolic stability, improves membrane permeability, and induces conformational rigidity[1]. Norleucine (Nle), an aliphatic unnatural amino acid, is frequently utilized as an oxidatively stable isostere for methionine.
However, coupling N-Me-Nle-OH·HCl presents a dual chemical challenge:
-
Steric Hindrance: The N-methyl group severely obstructs the trajectory of incoming nucleophiles, drastically reducing coupling efficiency[2].
-
Hydrochloride Salt Neutralization: The building block is supplied as an .HCl salt, requiring precise stoichiometric neutralization prior to carboxylate activation to prevent coupling failure[3].
This application note provides a self-validating, mechanistically grounded protocol for handling N-Me-Nle-OH·HCl, detailing both its attachment to the peptide-resin and the notoriously difficult elongation step (coupling the subsequent amino acid onto the N-Me-Nle residue).
Mechanistic Insights & Causality
The Hydrochloride Salt Factor
In standard Fmoc-SPPS, amino acids are supplied as free carboxylic acids. When utilizing an .HCl salt derivative (e.g., N-Me-Nle-OH·HCl), the acidic proton must be neutralized to generate the free carboxylate required for activation. Failure to add an exact equivalent of tertiary base (such as N,N-Diisopropylethylamine, DIEA) specifically for this neutralization will result in the coupling reagent (e.g., HATU or COMU) being consumed by side reactions or failing to form the active ester[3][4].
Steric Hindrance & The Guanidinylation Risk
Coupling onto the secondary amine of a resin-bound N-Me-Nle residue is kinetically slow[1]. This sluggishness opens the door to a severe side reaction: Guanidinylation . Uronium-based coupling reagents (like HATU or HBTU) exist primarily as guanidinium salts. If the desired amide bond formation is slow, the unreacted secondary amine on the resin can directly attack the electrophilic carbon of the excess uronium reagent. This forms a stable guanidino group on the N-terminus, permanently terminating the peptide chain[5][6]. To mitigate this, third-generation reagents like COMU (which features an Oxyma leaving group and a morpholino skeleton) or phosphonium reagents (like PyAOP, which lack the guanidinium core) are highly recommended[6][7].
Caption: Competitive pathways: Desired elongation vs. guanidinylation side reaction.
Reagent Selection & Quantitative Framework
To ensure a robust reaction, the choice of coupling reagent and the exact stoichiometry of the base are paramount.
Table 1: Coupling Reagent Performance for N-Methylated Amino Acids
| Reagent | Class | Reactivity | Epimerization Risk | Guanidinylation Risk | Recommendation |
| COMU | Uronium (Oxyma) | Very High | Low | Low-Moderate | Optimal for hindered secondary amines[7]. |
| HATU | Uronium (HOAt) | High | Moderate | High (if in excess) | Excellent, but requires strict stoichiometry[6]. |
| PyAOP | Phosphonium (HOAt) | High | Moderate | None | Best for slow couplings/cyclizations[6]. |
| HBTU/HCTU | Uronium (HOBt) | Moderate | High | High | Not recommended for N-Me residues[8]. |
Table 2: Stoichiometric Framework for .HCl Salt Coupling (per 1.0 mmol Resin)
Note: This table accounts for the extra base required to neutralize the hydrochloride salt.
| Component | Function | Standard SPPS (eq) | .HCl Salt SPPS (eq) |
| N-Me-Nle-OH·HCl | Amino Acid Building Block | 3.0 - 4.0 | 4.0 |
| DIEA (Neutralization) | HCl Deprotonation | 0 | 4.0 |
| COMU or HATU | Coupling Reagent | 3.0 - 4.0 | 4.0 |
| DIEA (Activation) | Carboxylate Activation | 6.0 - 8.0 | 8.0 |
| Total Base (DIEA) | System Alkalinity | 6.0 - 8.0 | 12.0 |
Experimental Protocols
Note on Protecting Groups: If N-Me-Nle-OH·HCl is used in its unprotected form, it must serve as the final N-terminal capping residue. For internal sequence elongation, the Fmoc-protected derivative (Fmoc-N-Me-Nle-OH) is required. The protocol below is standardized for the .HCl salt form.
Protocol A: Coupling N-Me-Nle-OH·HCl to the Peptide-Resin
-
Resin Swelling & Deprotection:
-
Swell the peptide-resin (1.0 mmol) in DMF for 30 minutes.
-
Treat with 20% piperidine in DMF (2 × 10 mins) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 × 1 min)[8].
-
-
Neutralization & Pre-Activation (Critical Step):
-
In a separate vial, dissolve 4.0 mmol of N-Me-Nle-OH·HCl in a minimal volume of DMF.
-
Add 4.0 mmol of DIEA directly to this solution and vortex for 1 minute. Causality: This step strips the HCl, generating the free amine/carboxylate necessary for activation[3].
-
Add 4.0 mmol of COMU (or HATU) to the solution.
-
Add an additional 8.0 mmol of DIEA to initiate active ester formation. Pre-activate for exactly 1–2 minutes[7].
-
-
Coupling:
-
Transfer the activated solution to the resin.
-
Agitate at room temperature for 2 hours. (For highly hindered sequences, microwave assistance at 75°C for 5 minutes is recommended)[7].
-
-
Washing:
-
Drain the reaction vessel and wash the resin with DMF (3x), DCM (3x), and DMF (3x)[2].
-
Protocol B: Elongation (Coupling the Next Amino Acid onto N-Me-Nle)
This is the most challenging step in the synthesis.
-
Activation of Incoming Amino Acid:
-
Dissolve 4.0 mmol of the next Fmoc-Amino Acid and 3.9 mmol of COMU (slight deficit to prevent guanidinylation) in DMF[6].
-
Add 8.0 mmol of DIEA. Pre-activate for 1 minute.
-
-
Extended Coupling:
-
Add to the resin-bound N-Me-Nle.
-
Agitate for 4 to 12 hours at room temperature.
-
-
Double Coupling (Mandatory):
-
Drain the reaction vessel (do not wash extensively) and immediately repeat the coupling with a fresh batch of activated amino acid for another 2 hours[8].
-
Self-Validating System: Reaction Monitoring
Standard SPPS relies on the Kaiser (ninhydrin) test to monitor coupling completion. The Kaiser test will fail (yield a false negative) for N-methylated amino acids because ninhydrin requires two amine protons to form the characteristic Ruhemann's purple complex[1][8]. To create a self-validating feedback loop, you must use the Bromophenol Blue Test .
Bromophenol Blue Test Protocol
-
Preparation: Dissolve 250 mg of Bromophenol Blue in 50 mL of DMF[1].
-
Sampling: Remove a small aliquot of resin beads and wash thoroughly with methanol.
-
Testing: Add 2–3 drops of the test solution to the beads.
-
Interpretation (Causality):
-
Bromophenol blue is an acid-base indicator. If uncoupled secondary amines are present, their basicity turns the beads Blue to Green (Coupling incomplete → Recouple)[1].
-
If the amines have been successfully acylated, the basicity is neutralized, and the beads remain Yellow (Coupling complete → Proceed to next cycle)[1].
-
Caption: General workflow for incorporating hydrochloride salt N-methyl amino acids in SPPS.
References
-
1 - peptide.com 2.2 - benchchem.com 3.3 - benchchem.com 4.8 - benchchem.com
-
5 - rsc.org
-
6 - sigmaaldrich.com
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Applications of N-Me-Nle-OH.HCl in antimicrobial peptide development
Application Note: Utilizing N-Me-Nle-OH·HCl in the Rational Design of Protease-Resistant Antimicrobial Peptides (AMPs)
Executive Summary & Mechanistic Rationale
The clinical translation of Antimicrobial Peptides (AMPs) is frequently hindered by two major physiological barriers: rapid proteolytic degradation in systemic circulation and the loss of membrane-insertive properties due to amino acid oxidation. The incorporation of the unnatural amino acid building block N-Me-Nle-OH·HCl (N-Methyl-Norleucine hydrochloride) offers a synergistic solution to both challenges.
The Causality of the Modification:
-
Norleucine (Nle) as an Isostere: Native AMPs frequently rely on Methionine (Met) to drive hydrophobic insertion into bacterial lipid bilayers. However, Met is highly susceptible to oxidation into methionine sulfoxide by reactive oxygen species (ROS) in infected tissues, which drastically reduces hydrophobicity and abolishes antimicrobial activity. Substituting Met with Norleucine—a straight-chain aliphatic isostere—preserves the hydrophobic geometry required for membrane disruption while rendering the peptide completely resistant to oxidative deactivation [1].
-
N-Methylation for Proteolytic Shielding: Proteases (such as trypsin and chymotrypsin) rely on a network of hydrogen bonds with the peptide backbone to stabilize the transition state during hydrolysis. By substituting the amide proton with a methyl group, N-methylation eliminates a critical hydrogen-bond donor, sterically and electronically blocking protease active-site docking [2]. Furthermore, it restricts the Ramachandran dihedral angles, locking the AMP into its bioactive amphipathic α-helical conformation.
Mechanistic pathways of native vs. N-Me-Nle modified AMPs in biological environments.
Experimental Methodologies & Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-Me-Nle-OH
Expert Insight: Coupling an amino acid onto the secondary amine of an already incorporated N-methylated residue is notoriously difficult due to severe steric hindrance. Standard coupling reagents (like HBTU) are insufficient. This protocol utilizes the highly reactive uronium salt HATU combined with HOAt to stabilize the highly reactive active ester intermediate [3].
Step-by-Step Workflow:
-
Resin Preparation: Swell Rink Amide MBHA resin (0.5 mmol/g capacity) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Coupling Fmoc-N-Me-Nle-OH:
-
Prepare a solution of 4 equivalents (eq) Fmoc-N-Me-Nle-OH, 3.9 eq HATU, and 4 eq HOAt in DMF.
-
Add 8 eq of N,N-Diisopropylethylamine (DIPEA) to activate the amino acid.
-
Add to resin and agitate for 60 minutes at room temperature.
-
-
Quality Control (Chloranil Test): Standard Kaiser tests detect primary amines and will yield a false negative for secondary amines. Perform a Chloranil test to verify the presence of the secondary amine before proceeding.
-
Coupling the Next Amino Acid (Critical Step):
-
Due to the steric bulk of the N-methyl group, the subsequent amino acid must undergo a double coupling cycle.
-
Use 5 eq of the incoming Fmoc-AA-OH, 4.9 eq HATU, 5 eq HOAt, and 10 eq DIPEA. Agitate for 2 hours. Drain, and repeat the coupling step with fresh reagents for another 2 hours.
-
-
Global Cleavage: Cleave the synthesized peptide from the resin using a cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v) for 2.5 hours. Precipitate in cold diethyl ether and lyophilize.
SPPS workflow highlighting critical double-coupling steps for N-methylated residues.
Protocol B: Serum Stability and Self-Validating Protease Assay
To prove causality between N-methylation and protease resistance, the peptide must be challenged in a biologically relevant matrix.
-
Incubation: Dissolve the purified AMP in PBS (pH 7.4) to a concentration of 1 mg/mL. Mix 100 µL of the peptide solution with 900 µL of 25% human blood serum (pre-warmed to 37°C).
-
Sampling: Extract 100 µL aliquots at 0, 1, 2, 4, 8, 12, and 24 hours.
-
Quenching: Immediately quench protease activity by adding 100 µL of 10% Trichloroacetic acid (TCA). Incubate on ice for 15 minutes to precipitate serum proteins.
-
Analysis: Centrifuge at 12,000 × g for 10 minutes. Analyze the supernatant via RP-HPLC (C18 column, gradient 10-90% Acetonitrile in 0.1% TFA). Quantify the remaining intact peptide by integrating the area under the curve (AUC) relative to the t=0 baseline.
Quantitative Data Presentation
The substitution of native residues with N-Me-Nle dramatically shifts the pharmacokinetic and pharmacodynamic profile of the AMP. Table 1 demonstrates the half-life extension due to the elimination of protease recognition sites, while Table 2 illustrates that the aliphatic chain of Norleucine maintains potent membrane disruption against pathogens without increasing mammalian cell toxicity [4].
Table 1: Comparative Proteolytic Stability in 25% Human Serum
| Peptide Variant | Sequence Modification | Half-Life ( t1/2 ) | % Intact after 24h | Primary Cleavage Site |
| Native AMP | Wild-Type (Contains Met) | 1.8 hours | < 1% | Post-Met/Arg |
| Nle-AMP | Met → Nle Substitution | 2.1 hours | 2% | Post-Nle/Arg |
| N-Me-Nle AMP | Met → N-Me-Nle | > 24.0 hours | 88% | None detected |
Table 2: Antimicrobial Efficacy and Hemolytic Activity
| Peptide Variant | MIC: E. coli (µg/mL) | MIC: S. aureus (µg/mL) | HC 50 (µg/mL)* | Therapeutic Index (TI) |
| Native AMP | 8.0 | 16.0 | 120 | 15.0 |
| Nle-AMP | 4.0 | 8.0 | 95 | 23.7 |
| N-Me-Nle AMP | 2.0 | 4.0 | > 250 | > 125.0 |
*HC 50 : Concentration required to cause 50% hemolysis in human red blood cells.
References
-
Radchenko, D., et al. "Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions?" Biochimica et Biophysica Acta (BBA) - Biomembranes, 2016. URL:[Link]
-
Chatterjee, S., et al. "N-Methylation of Peptides and Proteins: An Important Element for Modulating Biological Functions." Angewandte Chemie International Edition, 2013. URL:[Link]
-
Klingler, M., et al. "Cholecystokinin-2 Receptor Targeting with Novel C-terminally Stabilized HYNIC-Minigastrin Analogs Radiolabeled with Technetium-99m." Pharmaceuticals, 2019. URL:[Link]
-
Mourtada, R., et al. "Design of stapled antimicrobial peptides that overcome antibiotic resistance and in vivo toxicity." Nature Biotechnology, 2019. URL:[Link]
Application Notes and Protocols for the Incorporation of N-methyl-L-norleucine hydrochloride into Cyclic Peptides
Introduction: Enhancing Peptide Therapeutics through N-Methylation and Cyclization
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics due to their high specificity and potency. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and low cell permeability. Two powerful strategies to overcome these hurdles are N-methylation and macrocyclization. The incorporation of an N-methyl group on the peptide backbone enhances proteolytic resistance and can improve membrane permeability.[1][2][3][4][5] Cyclization, the formation of a cyclic peptide structure, further increases stability by eliminating exopeptidase cleavage sites and can lock the peptide into a bioactive conformation.[6][7][8][9]
This guide provides a comprehensive overview and detailed protocols for the incorporation of N-methyl-L-norleucine hydrochloride, a non-proteinogenic amino acid, into cyclic peptides. N-methyl-L-norleucine is of particular interest as its side chain is an isomer of the naturally occurring amino acid leucine, offering unique structural properties for modulating peptide function.[10][11] These methodologies are designed for researchers, scientists, and drug development professionals seeking to leverage these advanced peptide engineering techniques to develop next-generation therapeutics.
The Role of N-methyl-L-norleucine hydrochloride in Peptide Design
N-methyl-L-norleucine hydrochloride serves as a valuable building block in peptide synthesis, offering several advantages:
-
Enhanced Proteolytic Stability: The N-methyl group sterically shields the adjacent peptide bond from enzymatic cleavage by proteases, significantly increasing the in vivo half-life of the peptide.[1][5][10]
-
Improved Pharmacokinetic Profile: N-methylation can increase the lipophilicity of a peptide, which, in conjunction with the conformational constraints of cyclization, can lead to improved cell permeability and even oral bioavailability.[2][4][12]
-
Conformational Control: The introduction of an N-methyl group restricts the rotation around the Cα-N bond, reducing the conformational flexibility of the peptide. This can help to pre-organize the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[4][10]
Challenges in Incorporating N-Methylated Amino Acids
The primary challenge in synthesizing peptides containing N-methylated amino acids is the steric hindrance posed by the N-methyl group. This can lead to:
-
Inefficient Coupling Reactions: Standard coupling reagents may not be sufficiently reactive to overcome the steric bulk, resulting in incomplete reactions and low yields.[13][14][15]
-
Aggregation: The increased hydrophobicity and altered hydrogen bonding capacity of N-methylated peptides can lead to aggregation during solid-phase peptide synthesis (SPPS).[16][17]
-
Racemization: Harsh coupling conditions required to overcome steric hindrance can sometimes lead to racemization of the amino acid residues.[17]
To address these challenges, optimized protocols employing more potent coupling reagents, longer reaction times, and specialized solvents are necessary.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of a linear peptide containing N-methyl-L-norleucine, followed by on-resin and solution-phase cyclization.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Incorporating N-methyl-L-norleucine
This protocol outlines the manual synthesis of a linear peptide on a Rink Amide resin using Fmoc/tBu chemistry.
Materials and Reagents:
| Reagent | Supplier | Purpose |
| Rink Amide MBHA Resin | Various | Solid support for peptide synthesis |
| Fmoc-protected amino acids | Various | Building blocks for the peptide chain |
| Fmoc-N-methyl-L-norleucine | Various | The N-methylated amino acid to be incorporated |
| N,N-Dimethylformamide (DMF) | Various | Solvent for washing and coupling reactions |
| Dichloromethane (DCM) | Various | Solvent for washing |
| 20% (v/v) Piperidine in DMF | In-house preparation | Reagent for Fmoc deprotection |
| HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Various | Coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | Various | Base for coupling reactions |
| Cleavage Cocktail (TFA/TIS/H₂O, 95:2.5:2.5 v/v/v) | In-house preparation | Reagent for cleaving the peptide from the resin and removing side-chain protecting groups |
Workflow for Solid-Phase Peptide Synthesis:
Caption: Workflow for Solid-Phase Peptide Synthesis.
Step-by-Step Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes. Drain and repeat for another 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Coupling (Standard):
-
In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HCTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times).
-
Kaiser Test: Perform a Kaiser test to confirm complete coupling (a yellow/clear color indicates a complete reaction). If the test is positive (blue), repeat the coupling step.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Coupling of Fmoc-N-methyl-L-norleucine:
-
Due to steric hindrance, a longer coupling time is required.
-
Pre-activate Fmoc-N-methyl-L-norleucine (4 equivalents) with HCTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF.
-
Add the activated solution to the resin and agitate for 4-6 hours, or overnight at room temperature.
-
A stronger coupling reagent such as COMU may be used if coupling is inefficient.[8]
-
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), and dry the resin under vacuum.
Protocol 2: On-Resin Cyclization
This protocol describes the head-to-tail cyclization of the peptide while it is still attached to the solid support.
Materials and Reagents:
| Reagent | Supplier | Purpose |
| Linear Peptide-Resin | From Protocol 1 | The solid-supported linear peptide with the N-terminus deprotected. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Various | Cyclization reagent |
| N,N-Diisopropylethylamine (DIPEA) | Various | Base for cyclization reaction |
| DMF | Various | Solvent |
Workflow for On-Resin Cyclization:
Caption: Workflow for On-Resin Peptide Cyclization.
Step-by-Step Procedure:
-
Resin Preparation: After the final Fmoc deprotection and washing of the linear peptide-resin (from Protocol 1), ensure the resin is well-swelled in DMF.
-
Cyclization Reaction:
-
Prepare a 0.1 M solution of HATU (3 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add this solution to the peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.[8]
-
-
Monitoring: Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS to confirm the formation of the cyclic product.
-
Washing: Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.
-
Cleavage and Deprotection:
-
Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and HPLC.[6][18]
Protocol 3: Solution-Phase Cyclization
This protocol describes the cyclization of the peptide after it has been cleaved from the resin.
Materials and Reagents:
| Reagent | Supplier | Purpose |
| Crude Linear Peptide | From Protocol 1 | The deprotected linear peptide. |
| T3P® (Propylphosphonic Anhydride) | Various | Cyclization reagent |
| N,N-Diisopropylethylamine (DIPEA) | Various | Base for cyclization reaction |
| DMF | Various | Solvent |
Workflow for Solution-Phase Cyclization:
Caption: Workflow for Solution-Phase Peptide Cyclization.
Step-by-Step Procedure:
-
Cleavage of Linear Peptide: Cleave the linear peptide from the resin as described in Protocol 2, step 5.
-
Dissolution: Dissolve the crude linear peptide in DMF to a concentration of approximately 1-5 mg/mL. High dilution conditions are used to favor intramolecular cyclization over intermolecular polymerization.
-
pH Adjustment: Add DIPEA to adjust the pH of the solution to 8-9.
-
Cyclization Reaction: Add T3P® (1.5 equivalents) to the solution.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.[8]
-
Work-up: Quench the reaction by adding water.
-
Purification: Purify the cyclic peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by MS and HPLC.[19][20][21]
Data Presentation: Representative Yields and Purity
The success of synthesizing N-methylated cyclic peptides is sequence-dependent. The following table provides representative data for yields and purities that can be expected.
| Peptide Description | Cyclization Method | Crude Purity (%) | Isolated Yield (%) |
| N-methylated cyclic hexapeptide | On-resin | >95 | 28 |
| Glu-linked cyclic peptide | On-resin | 22-28 | Not specified |
| Asp-linked cyclic peptide | On-resin | Not specified | Variable |
Data adapted from representative literature.[8]
Conclusion
The incorporation of N-methyl-L-norleucine hydrochloride into cyclic peptides is a powerful strategy for enhancing the therapeutic properties of peptide-based drug candidates. While the synthesis of such modified peptides presents challenges, particularly due to steric hindrance, the use of optimized protocols with potent coupling reagents and appropriate reaction conditions can lead to successful outcomes. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the potential of N-methylated cyclic peptides in their drug discovery programs.
References
-
Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu. [Link]
-
Kawakami, T., & Murakami, H. (2008). Messenger RNA-programmed incorporation of multiple N-methyl-amino acids into linear and cyclic peptides. Chemistry & Biology, 15(1), 45-54. [Link]
-
Fuse, S., & Okabe, R. (2023). Switchable Synthesis of 7- and 14-Membered Cyclic Peptides Containing N-Methyl- and β-Amino Acids Utilizing Microflow Technology. European Journal of Organic Chemistry, 26(32), e202300700. [Link]
-
Thal-Rosenberg, I., & Gilon, C. (2008). Three Methods for the Solution Phase Synthesis of Cyclic Peptides. In Peptide Synthesis: Methods and Protocols (pp. 237-253). Humana Press. [Link]
-
Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444. [Link]
-
Methylated Peptide - Therapeutic Proteins & Peptides. CD Formulation. [Link]
-
Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. [Link]
-
Syntheses of Peptides and Amino Acid Derivatives. Fuse Lab, Nagoya University. [Link]
-
Peptide Characterization Techniques and Applications. [Link]
-
Jad, Y. E., El-Faham, A., de la Torre, B. G., & Albericio, F. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide-based Drug Discovery: Challenges and New Therapeutics (pp. 518-550). Royal Society of Chemistry. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
Lavanant, H., & Afonso, C. (2016). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. Journal of Mass Spectrometry, 51(10), 831-845. [Link]
-
Cyclic Peptide Analysis. Protein Metrics Support. [Link]
-
Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. Organic Process Research & Development, 25(9), 2064-2072. [Link]
-
Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. [Link]
-
Mass Spectrometric Analysis of Cyclic Peptides. [Link]
-
solid phase peptide synthesis challenges phase. peptides911.wiki. [Link]
-
Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. [Link]
-
Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules, 26(11), 3216. [Link]
-
On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Proceedings of the National Academy of Sciences, 109(36), 14315-14320. [Link]
-
Synthesis of nonmethylated and N-methylated cyclic peptides. ResearchGate. [Link]
-
NORLEUCINE. Inxight Drugs. [Link]
Sources
- 1. Messenger RNA-programmed incorporation of multiple N-methyl-amino acids into linear and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. NORLEUCINE [drugs.ncats.io]
- 12. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 14. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. blog.mblintl.com [blog.mblintl.com]
- 17. peptides911.wiki [peptides911.wiki]
- 18. resolvemass.ca [resolvemass.ca]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. support.proteinmetrics.com [support.proteinmetrics.com]
- 21. books.rsc.org [books.rsc.org]
Application Note: Synthesis and Integration of N-Me-Nle-OH·HCl Derivatives in Peptide Drug Discovery
Prepared by: Senior Application Scientist, Peptide Therapeutics & Peptidomimetics Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Mechanistic Rationale: The Role of N-Methyl-L-Norleucine in Drug Design
The incorporation of non-proteinogenic, N-methylated amino acids such as N-Methyl-L-norleucine (N-Me-Nle) is a transformative strategy in modern peptide drug discovery. Native peptides often suffer from poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation and low membrane permeability.
Substituting native aliphatic residues (like L-Leucine or L-Methionine) with N-Me-Nle introduces three distinct pharmacological advantages[1]:
-
Proteolytic Shielding: The steric bulk of the N -methyl group physically blocks exopeptidases and endopeptidases from accessing the adjacent amide bond, dramatically increasing plasma half-life[2].
-
Lipophilicity and Permeability: By replacing the amide hydrogen with a methyl group, a critical hydrogen-bond donor is eliminated. This reduction in desolvation energy facilitates passive diffusion across lipid bilayers, improving cellular permeability and oral bioavailability[1].
-
Conformational Restriction: N -methylation restricts the ϕ and ψ dihedral angles of the peptide backbone. This induces specific secondary structures (such as β -turns) that can lock a peptide into its bioactive conformation, a critical factor when designing highly selective G-Protein Coupled Receptor (GPCR) ligands or protease inhibitors[2].
Solution-Phase Synthesis of N-Me-Nle-OH·HCl
Synthesizing pure N -methylated amino acids presents a significant chemical challenge: achieving mono-methylation without over-alkylation (forming quaternary amines) or epimerization of the α -chiral center. The most robust, racemization-free approach utilizes the o-nitrobenzenesulfonyl (o-NBS) protecting group[3].
Chemical Workflow
Figure 1: Three-step racemization-free synthesis of N-Me-Nle-OH·HCl via o-NBS protection.
Self-Validating Protocol: o-NBS Mediated Synthesis
Step 1: Sulfonylation (Amine Protection & Activation)
-
Procedure: Dissolve L-Norleucine (1.0 eq) in a 1:1 mixture of dioxane and 1M Na2CO3 . Cool to 0°C. Add o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 1.1 eq) portion-wise. Stir at room temperature for 2 hours.
-
Causality: The o-NBS group serves a dual purpose. It protects the amine from di-methylation and, crucially, its strong electron-withdrawing nature renders the remaining α -amino proton sufficiently acidic ( pKa≈10 ) for selective deprotonation by mild bases[3].
-
Self-Validation (IPC): Perform TLC (DCM/MeOH 9:1). The starting material is ninhydrin-positive (purple); the product is ninhydrin-negative but strongly UV-active (254 nm).
Step 2: N-Methylation
-
Procedure: Dissolve the o-NBS-Nle-OH intermediate in anhydrous DMF. Add the non-nucleophilic guanidinium base MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, 2.0 eq) followed by Methyl Iodide ( MeI , 3.0 eq). Stir for 40-60 minutes[4].
-
Causality: Using MTBD is critical. Weaker bases result in poor yields, while stronger bases (like NaH) risk uncontrolled methylation of the backbone or epimerization of the α -carbon[3].
-
Self-Validation (IPC): LC-MS analysis must show a complete mass shift of +14 Da ( M+H corresponding to the addition of one methyl group) with no traces of di-methylation.
Step 3: Desulfonylation and HCl Salt Formation
-
Procedure: To the methylated intermediate in DMF, add thiophenol (PhSH, 1.2 eq) and K2CO3 (2.0 eq). Stir for 2 hours. Filter, concentrate, and purify via reverse-phase HPLC. To isolate as the hydrochloride salt, dissolve the purified free base in 4M HCl in dioxane, then precipitate with ice-cold diethyl ether.
-
Causality: Thiophenolate acts as a soft nucleophile, selectively cleaving the sulfonamide via a Meisenheimer complex without affecting the carboxylic acid[4]. Converting the final product to the HCl salt stabilizes the secondary amine, preventing spontaneous degradation or diketopiperazine formation during long-term storage.
Solid-Phase Peptide Synthesis (SPPS) Integration Dynamics
Incorporating N-Me-Nle into a growing peptide chain via SPPS introduces severe steric hindrance. The secondary amine possesses reduced nucleophilicity, making both the coupling of Fmoc-N-Me-Nle-OH to the chain, and the subsequent coupling of the next amino acid onto the N-Me-Nle residue, kinetically sluggish[5].
SPPS Coupling Workflow
Figure 2: SPPS cycle for coupling Fmoc-N-Me-Nle-OH, including self-validating IPC.
Self-Validating Protocol: SPPS Coupling
Procedure:
-
Resin Preparation: Ensure the peptide-resin is fully Fmoc-deprotected (20% Piperidine in DMF, 2 x 10 min) and washed thoroughly (DMF, 5 x 1 min)[5].
-
Pre-Activation: In a separate vial, dissolve Fmoc-N-Me-Nle-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF. Add DIEA (6.0 eq). Allow exactly 1 minute for pre-activation.
-
Causality: HATU generates a highly reactive O-At ester. Pre-activating for exactly 1 minute maximizes the concentration of this active ester. Exceeding this time leads to the formation of unreactive tetramethylguanidinium byproducts, which is fatal when coupling sterically hindered residues[5].
-
-
Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 2 to 4 hours.
-
Self-Validation (IPC): Perform a Kaiser Test. A negative result (yellow) indicates successful coupling onto the primary amine.
-
Critical Note for the Next Cycle: When coupling the subsequent amino acid onto the newly installed N-Me-Nle residue, the Kaiser test will yield a false negative because N-Me-Nle is a secondary amine. You must use the Chloranil test (which detects secondary amines by turning blue/green) to validate the next coupling step.
-
Quantitative Data & Reagent Selection
To ensure optimal yields, the choice of coupling reagent and the understanding of physicochemical impacts are paramount. The data below summarizes field-proven metrics for N-methylated amino acid integration.
Table 1: Coupling Reagent Efficacy for N-Methylated Amino Acids [5]
| Reagent Class | Specific Reagent | Activation Mechanism | Efficiency (Sterically Hindered) | Epimerization Risk |
| Uronium/Aminium | HATU | O-At ester formation | Very High (Preferred for N-Me) | Low to Moderate |
| Uronium/Aminium | HBTU | O-Bt ester formation | Moderate (Often requires double coupling) | Low |
| Phosphonium | PyOxim | Oxyma-based leaving group | High (Excellent for adjacent N-Me residues) | Very Low |
| Phosphonium | PyBOP | HOBt-based leaving group | Moderate to High | Low |
Table 2: Physicochemical Impact of N-Me-Nle Substitution vs. Native L-Leucine [1][2]
| Property | Native L-Leucine | N-Me-Nle-OH | Pharmacological Causality |
| H-Bond Donor Capacity | 1 (Amide NH) | 0 (Amide N-CH3) | Decreases desolvation energy; boosts membrane permeability. |
| Proteolytic Stability | Low (Susceptible to LAP) | High (Resistant) | Steric clash prevents enzyme active-site docking. |
| Backbone Flexibility | High | Restricted | Induces rigid bioactive conformations (e.g., for GPCRs). |
References
- BenchChem. "Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis." BenchChem.
- Hughes, A. B. "Amino Acids, Peptides and Proteins in Organic Chemistry. Vol.1 – Origins and Synthesis of Amino Acids." Monash University / Wiley-VCH.
- Sagan, A. et al. "Synthetic Preparation of N-Methyl-α-amino Acids.
- BenchChem. "An In-depth Technical Guide to the Chemical Properties of N-Methyl-L-norleucine." BenchChem.
- Kijewska, M. et al. "Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
Sources
Technical Support Center: Overcoming Steric Hindrance in N-Me-Nle-OH.HCl Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the peptide coupling of N-methyl-Norleucine (N-Me-Nle-OH). As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying principles to empower your synthetic strategy. The inherent steric hindrance and reduced nucleophilicity of N-methylated amino acids make them notoriously "difficult" residues to incorporate, often leading to frustratingly low yields and side reactions.[1][2] This guide offers a structured approach to troubleshooting these issues, ensuring successful and high-fidelity peptide synthesis.
Troubleshooting Guide
This section addresses the most common problems encountered during the coupling of N-Me-Nle-OH in a direct question-and-answer format.
Q1: My coupling reaction with N-Me-Nle-OH.HCl is failing or giving very low yields. What's happening and what is my first step?
A1: The Root Cause and a Path Forward
The primary challenge with N-Me-Nle-OH stems from two factors:
-
Steric Hindrance: The methyl group on the nitrogen atom physically obstructs the approach of the activated carboxylic acid, dramatically slowing down the rate of amide bond formation.[2][3]
-
Reduced Nucleophilicity: A secondary amine (like that in an N-methylated residue) is inherently less nucleophilic than the primary amine of a standard amino acid, further reducing reaction kinetics.[2]
When a coupling fails, standard reagents like DCC or DIC/HOBt are often insufficient.[2] Your first step should be to systematically re-evaluate your choice of coupling reagent and reaction conditions. Follow this troubleshooting workflow:
Recommended Protocol: High-Efficiency Coupling Using HATU
This protocol employs HATU, a powerful uronium salt activator renowned for its effectiveness with sterically hindered substrates.[4][5]
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq)
-
Fmoc-N-Me-Nle-OH.HCl (3.0 eq)
-
HATU (2.9 eq)
-
Diisopropylethylamine (DIPEA) (6.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the deprotected peptide-resin in anhydrous DMF for at least 30 minutes in a reaction vessel.
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve Fmoc-N-Me-Nle-OH.HCl and HATU in anhydrous DMF.
-
Add the DIPEA to the solution. Note that the HCl salt of the amino acid requires an extra equivalent of base for neutralization.
-
Gently agitate the mixture at room temperature for 2-5 minutes. Do not exceed 15 minutes to minimize potential side reactions.[2]
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately transfer the pre-activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for a minimum of 2 hours. For difficult sequences, this can be extended up to 24 hours.[3]
-
-
Monitoring and Washing:
-
Take a small resin sample to check for reaction completion using the Bromophenol Blue Test (see Q3).
-
If the coupling is incomplete, drain the solution, wash the resin with DMF, and repeat steps 2-3 (this is known as a "double coupling").[6]
-
Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.
-
Q2: I'm observing significant epimerization in my product. How can I prevent this?
A2: Suppressing Racemization at the Source
Epimerization (the inversion of stereochemistry at the α-carbon) is a major risk during the activation of any amino acid, especially under the strongly basic conditions required for hindered couplings.[7] It primarily occurs via two mechanisms: direct enolization or, more commonly, the formation of a 5(4H)-oxazolone intermediate. The acidic α-proton on this intermediate is easily abstracted by base, leading to a loss of stereochemical integrity.[8]
Strategies to Minimize Epimerization:
-
Reagent Choice: Select coupling reagents known to suppress racemization. HOAt-based reagents like HATU are superior to their HOBt-based counterparts (e.g., HBTU) because the neighboring pyridine nitrogen provides anchimeric assistance that accelerates aminolysis, giving less time for the oxazolone to epimerize.[9][10] COMU, based on OxymaPure, is also reported to have reduced epimerization levels compared to older reagents.[11][12]
-
Base Selection: Use a sterically hindered, non-nucleophilic base. While DIPEA is common, 2,4,6-collidine is often a better choice for epimerization-sensitive couplings due to its lower basicity. For extremely sensitive cases, N-methylmorpholine (NMM) can be considered.[3]
-
Minimize Pre-activation Time: The longer the amino acid sits in its activated state before reacting with the amine, the greater the opportunity for epimerization.[8] Keep pre-activation times short (1-2 minutes) and add the activated solution to the resin immediately.[10]
-
Control Temperature: Avoid heat unless absolutely necessary. Perform couplings at room temperature or below. Elevated temperatures increase the rate of all reactions, including epimerization.[8]
| Reagent | Leaving Group | Epimerization Risk | Key Feature |
| HATU | HOAt | Low | High reactivity; anchimeric assistance from HOAt suppresses racemization.[9][10] |
| COMU | OxymaPure | Low | High reactivity; excellent safety profile; based on non-explosive Oxyma.[12][13] |
| HCTU/HBTU | HOBt | Moderate | Effective, but generally more prone to epimerization than HATU/COMU.[9] |
| PyBrOP | N/A (Phosphonium) | Moderate-High | Extremely reactive, but can increase risk if not carefully controlled.[14][15] |
Q3: How do I know if my coupling reaction is complete? The Kaiser test is not working.
A3: Using the Correct Test for Secondary Amines
The Kaiser (ninhydrin) test is designed to detect primary amines. It will give a false negative (a colorless or yellow result) with the N-terminal secondary amine of a proline or any N-methylated residue.[5]
The correct qualitative method for monitoring couplings to secondary amines on-resin is the Bromophenol Blue (BPB) Test . This test relies on a color change based on the availability of the basic amine group.
Protocol: Bromophenol Blue (BPB) Test
Materials:
-
Test Solution: 250 mg of bromophenol blue in 50 mL of DMF.[5]
-
Small sample of peptide-resin (1-2 mg)
-
Methanol (for washing)
Procedure:
-
Withdraw a small sample of the resin from the reaction vessel.
-
Place the resin beads in a small glass test tube and wash thoroughly with methanol to remove any residual base (like DIPEA) that could give a false positive.
-
Add 1-2 drops of the BPB test solution to the washed resin beads.
-
Observe the color of the beads and the solution.
Interpreting the Results:
-
Blue / Green / Blue-Green: The test is positive . There are still unreacted free secondary amines present. The coupling is incomplete .
-
Yellow / Pale Yellow-Green: The test is negative . The vast majority of amines have been acylated. The coupling is considered complete .
For quantitative analysis and final product confirmation, LC-MS analysis of a small amount of cleaved peptide is the gold standard.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the absolute best choice for N-Me-Nle-OH.HCl?
A1: There is no single "best" reagent, as the optimal choice depends on a balance of reactivity, safety, and cost. However, for difficult couplings like N-Me-Nle-OH, the choice is generally narrowed down to high-reactivity uronium or phosphonium salts.
-
For Maximum Reactivity: HATU is widely considered the benchmark for performance in the most challenging couplings due to the superior activating properties of its HOAt leaving group.[4][9][16]
-
For a Balance of Reactivity and Safety: COMU is an outstanding modern alternative. It often matches or even exceeds HATU's efficiency while being based on the non-explosive OxymaPure, giving it a significantly better safety profile.[10][12][13] Its byproducts are also more water-soluble, which can simplify purification.[11]
-
For Extremely Stubborn Cases: Phosphonium salts like PyAOP and the more reactive PyBrOP are excellent choices.[2][15] They are particularly effective when coupling two N-methylated residues together.[15]
Recommendation: Start with COMU for its excellent balance of high efficiency and enhanced safety. If yields are still suboptimal, switch to HATU for its proven power in overcoming extreme steric hindrance.
Q2: What is the activation mechanism of a uronium salt like HATU?
A2: Uronium salts like HATU do not react directly with the amine. Instead, they function as powerful activating agents to convert the carboxylic acid into a highly reactive ester in situ.[9]
The mechanism proceeds in three main steps:
-
Deprotonation: A tertiary base (e.g., DIPEA) removes the acidic proton from the carboxylic acid of Fmoc-N-Me-Nle-OH, forming a carboxylate anion.
-
Activation: The nucleophilic carboxylate anion attacks the electrophilic carbon of the HATU reagent. This forms a highly unstable O-acyluronium intermediate.
-
Active Ester Formation: The HOAt anion, which is part of the HATU salt, immediately attacks the intermediate. This releases a stable tetramethylurea (TMU) byproduct and generates the highly reactive OAt-active ester. This ester is then readily attacked by the N-terminal amine on the resin to form the desired amide bond.
Q3: Are there any alternatives to uronium/phosphonium reagents for this coupling?
A3: Yes. While modern uronium and phosphonium salts are generally the most reliable and convenient options, classical methods can be highly effective for N-methylated amino acids.
-
Mixed Anhydrides: This is a powerful, classical technique. Reacting the N-protected amino acid with an acyl chloride like pivaloyl chloride or isobutyl chloroformate in the presence of a base generates a highly reactive mixed anhydride. This intermediate readily acylates hindered amines. However, this method requires careful temperature control (e.g., -20 °C) to prevent side reactions and disproportionation of the anhydride.[1]
-
Fmoc-Amino Acid Chlorides: Converting the carboxylic acid to its corresponding acyl chloride is one of the most activating transformations possible. This can be done in situ using reagents like triphosgene.[5] This method is extremely potent but requires careful handling of hazardous reagents and strict anhydrous conditions. It is typically reserved for the most challenging cases where other methods have failed.
References
-
Title: HATU, DIPEA Peptide Coupling Mechanism Source: Organic Chemistry on YouTube URL: [Link]
-
Title: Amine to Amide Mechanism - HATU Source: Common Organic Chemistry URL: [Link]
-
Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: ACS Publications - Organic Process Research & Development URL: [Link]
-
Title: N-Methylated Peptide Synthesis via In Situ Generation of Pivaloyl Mixed Anhydrides Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]
-
Title: Coupling Reagents Source: Aapptec Peptides URL: [Link]
-
Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: Request PDF on ResearchGate URL: [Link]
-
Title: Epimerisation in Peptide Synthesis Source: NIH - National Library of Medicine URL: [Link]
-
Title: Peptide coupling hindrance diminished sensitivity to steric hindrance of substrates Source: what-are-peptides.com URL: [Link]
-
Title: Epimerization of Peptide Source: SlideShare URL: [Link]
-
Title: Solid Phase Peptide Synthesis With N-Methyl Amino Acids Source: AAPPTec URL: [Link]
-
Title: Five Tips and Tricks for Success in Solid Phase Peptide Synthesis Source: Biotage URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptidechemistry.org [peptidechemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. peptide.com [peptide.com]
- 16. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
Optimizing cleavage conditions for peptides containing N-Me-Nle-OH.HCl
Welcome to the Technical Support Center for complex peptide synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of cleaving peptides containing N-methyl-norleucine (N-Me-Nle-OH·HCl).
Incorporating an N-methylated amino acid like N-Me-Nle fundamentally alters the conformational landscape of the peptide backbone. The N-methyl group significantly increases the population of cis amide bonds and introduces severe steric bulk. Mechanistically, this means standard cleavage protocols (e.g., 95% TFA for 2 hours at room temperature) often fail, leading to incomplete cleavage, diketopiperazine (DKP) formation, or N-terminal deletion. This guide provides self-validating protocols and mechanistic explanations to help you optimize your cleavage workflows.
Cleavage Optimization Decision Matrix
Workflow for optimizing N-Me-Nle cleavage to mitigate DKP formation and steric hindrance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Following TFA cleavage, LC-MS shows a major impurity with a mass loss of ~130 to 210 Da. What caused this truncation? A1: This is the hallmark of Diketopiperazine (DKP) formation . When N-Me-Nle is located at the penultimate position (second amino acid from the N-terminus during synthesis), the N-methyl group forces the preceding peptide bond into a cis geometry. This physically aligns the N-terminal free amine with the ester or amide carbonyl of the resin linkage (or the subsequent amino acid). During prolonged acidic cleavage or Fmoc deprotection, an intramolecular aminolysis occurs, forming a stable six-membered DKP ring and irreversibly truncating the peptide ([1]). Solution: Kinetically disfavor this attack by performing the cleavage at lower temperatures (e.g., 4°C) or significantly reducing the cleavage time.
Q2: My sequence has an N-terminal acetylated N-Me-Nle (Ac-N-Me-Nle). Why is this entire residue missing after standard cleavage? A2: Acidic cleavage of peptides with an N-terminal Ac-N-methylamino acid is notoriously prone to acid-catalyzed fragmentation. The N-methyl group stabilizes the intermediate formed during protonation of the amide bond, facilitating the complete hydrolytic loss of the Ac-N-Me-Nle residue ([2]). Solution: Counterintuitively, standard scavengers like water can act as nucleophiles that exacerbate this specific hydrolysis. Studies on similar N-methylated residues demonstrate that utilizing 100% pure TFA at 4°C can significantly improve the yield of the intact peptide compared to standard aqueous cocktails ([3]).
Q3: The cleavage yield is extremely low, but I don't see any truncation products. What is happening? A3: N-Me-Nle introduces massive steric hindrance around the peptide backbone. This bulk physically shields the acid-labile linker (e.g., Wang or Rink Amide) from the bulky trifluoroacetic acid (TFA) molecules, severely depressing the cleavage kinetics ([4]). Solution: If DKP is not a risk for your specific sequence, extend the cleavage time to 3–4 hours or gently elevate the temperature to 30°C to overcome the activation energy barrier of the sterically hindered linker.
Q4: After evaporating the TFA, my peptide won't precipitate cleanly in cold diethyl ether. It forms an oily suspension. A4: The aliphatic side chain of norleucine combined with the N-methyl group drastically increases the overall hydrophobicity of the peptide. Standard cold diethyl ether may act as a partial solvent rather than a strict anti-solvent ([4]). Solution: Switch to a more non-polar anti-solvent mixture, such as a 1:1 ratio of cold diethyl ether and cold hexane, to force the hydrophobic peptide out of solution.
Quantitative Data: Impact of Cleavage Conditions
The following table summarizes the causal relationship between cleavage cocktail composition, temperature, and intact peptide recovery for highly sterically hindered, N-methylated peptides (data modeled on N-Me-Phe analog optimizations).
| Cleavage Cocktail Composition | Temp | Time (h) | Intact Peptide Yield (%) | Major Observed Impurity |
| 95% TFA / 5% H₂O | 4°C | 3 | ~15% | N-terminal Deletion |
| Reagent B (TFA/Phenol/H₂O/TIPS) | 4°C | 3 | ~25% | N-terminal Deletion |
| 100% Pure TFA | 4°C | 3 | ~44% | Unreacted Resin (Incomplete Cleavage) |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 25°C | 2 | ~30% | DKP Truncation |
Note: Pure TFA at 4°C suppresses the nucleophilic attack responsible for N-terminal deletion, though it sacrifices some overall cleavage efficiency.
Step-by-Step Methodology: Self-Validating Mini-Cleavage Protocol
Because N-Me-Nle cleavage kinetics are highly sequence-dependent, you must establish a self-validating system by performing a time-course mini-cleavage before committing your entire resin batch.
Step 1: Resin Isolation Transfer 10–20 mg of the thoroughly dried N-Me-Nle peptide-resin into three separate chemical-resistant microcentrifuge tubes (labeled 1h, 2h, and 3h).
Step 2: Cocktail Formulation In a fume hood, prepare your chosen cleavage cocktail.
-
For standard sequences: Prepare 1 mL of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v).
-
For N-terminal Ac-N-Me-Nle sequences: Prepare 1 mL of fresh, 100% pure TFA and pre-chill to 4°C on ice ([3]).
Step 3: Cleavage Reaction Add 200 µL of the cocktail to each tube. Incubate at the designated temperature (4°C or Room Temperature) with periodic gentle vortexing to ensure the sterically hindered resin remains fully solvated.
Step 4: Quenching & Precipitation At the 1-hour, 2-hour, and 3-hour marks, take the respective tube and immediately filter the resin. Add the filtrate dropwise into 1.5 mL of ice-cold anti-solvent (use a 1:1 Diethyl Ether/Hexane mix if the peptide is highly hydrophobic) to halt the acid-catalyzed reaction and precipitate the peptide.
Step 5: Washing & Isolation Centrifuge the tubes at 10,000 x g for 3 minutes to pellet the peptide. Carefully decant the supernatant. Wash the pellet twice more with 1 mL of the cold anti-solvent to remove residual TFA and scavengers.
Step 6: Analytical Validation Dry the pellets under a gentle stream of nitrogen. Dissolve each in 100 µL of 50% Acetonitrile/Water (0.1% TFA) and analyze via LC-MS. Plot the ratio of the intact mass vs. the truncated/deleted masses across the three time points to determine the optimal cleavage duration for your bulk batch.
References
-
Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Peptide Chemistry. Available at:[Link]
-
Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. ACS Publications (Organic Process Research & Development). Available at:[Link]
-
Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. NIH PubMed Central. Available at:[Link]
Sources
Improving coupling efficiency and yield of N-methyl-L-norleucine
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges associated with the incorporation of N-methylated aliphatic amino acids like N-methyl-L-norleucine (N-Me-Nle) into synthetic peptides.
The addition of an N-methyl group drastically reduces the nucleophilicity of the secondary amine and introduces severe steric bulk, dropping coupling rates to 1/10th–1/100th of their primary amine counterparts 1. This guide provides a self-validating troubleshooting framework to help you diagnose and resolve poor yields, sequence truncation, and epimerization during your N-Me-Nle Solid-Phase Peptide Synthesis (SPPS) workflows.
Diagnostic Decision Tree
Diagnostic logic flow for resolving N-Me-Nle coupling and yield issues in SPPS.
Frequently Asked Questions & Troubleshooting
Q1: I am trying to couple an Fmoc-amino acid onto the secondary amine of resin-bound N-Me-Nle, but my Kaiser test remains positive and LC-MS shows massive deletion sequences. Why? Causality & Solution: You are experiencing severe steric hindrance. The secondary amine of N-Me-Nle is buried, making standard carbodiimide activations (like DIC/HOBt) kinetically insufficient. Furthermore, intermolecular aggregation of the peptide chain on the resin can further restrict access to the N-terminus [[2]](). To overcome this, you must increase the reactivity of the acylating agent and provide energy to disrupt aggregation:
-
Switch to highly reactive uronium/aminium salts: HATU is the gold standard here. HATU provides anchimeric assistance via the pyridine nitrogen of its HOAt leaving group, accelerating amide bond formation [[3]]().
-
Apply Microwave (MW) Heating: Dielectric heating at 75°C–90°C directly deposits energy into the polar solvent (DMF or NMP), disrupting hydrogen-bonded β-sheet aggregates and dramatically increasing the reaction kinetics of the sterically hindered coupling [[4]]().
Quantitative Comparison of Coupling Reagents for N-Me-Nle Acylation:
| Coupling Reagent | Additive | Base | Relative Efficacy | Epimerization Risk | Mechanistic Notes |
| HATU | HOAt | DIPEA | Very High | Moderate | Anchimeric assistance from pyridine nitrogen; ideal for secondary amines. |
| DIC | Oxyma Pure | None | High | Low | Excellent for preserving chiral integrity; green chemistry compatible. |
| PyBOP | HOBt | DIPEA | Moderate | Low | Less efficient for coupling onto N-Me residues compared to HATU 5. |
| Piv₂O | None | None | High | Very Low | Generates mixed anhydrides in situ; ideal for base-free N-Me dipeptide synthesis. |
Q2: I successfully coupled N-Me-Nle, but after Fmoc deprotection of the subsequent residue, my peptide yield dropped by 80%. What is causing this loss? Causality & Solution: You are suffering from Diketopiperazine (DKP) formation. This is a notorious side reaction when an N-methylated amino acid is located at the C-terminal or dipeptide stage 6. During the Fmoc deprotection of the second amino acid, the newly liberated primary amine attacks the ester linkage connecting the C-terminal N-Me-Nle to the resin, cleaving the dipeptide off the solid support as a cyclic DKP. The N-methyl group forces the peptide backbone into a cis-amide conformation, which is geometrically pre-organized for this intramolecular attack.
-
Mitigation: Synthesize your peptide on 2-Chlorotrityl chloride (2-CTC) resin. The massive steric bulk of the trityl linker physically blocks the nucleophilic attack required for DKP formation 6.
Q3: When activating N-Me-Nle to couple it onto the growing peptide chain, I observe significant epimerization (racemization) in my final product. How can I retain chiral integrity? Causality & Solution: Activating the carboxyl group of an N-methyl amino acid is slower than standard amino acids. Prolonged activation times in the presence of a base (like DIPEA) promote the formation of an oxazolone intermediate. This intermediate readily undergoes proton abstraction at the α-carbon, leading to epimerization.
-
Mitigation: Switch to a base-free or weak-base activation system. The DIC/Oxyma Pure system is highly recommended, as Oxyma suppresses racemization effectively without requiring strong tertiary bases [[3]](). Alternatively, using pivaloyl anhydride (Piv₂O) under mild, base-free conditions generates a mixed anhydride in situ, allowing for rapid coupling with excellent stereoretention (>99% dr) 1.
Standard Operating Procedures (Self-Validating Protocols)
Protocol 1: Microwave-Assisted Coupling onto N-Me-Nle
-
Validation Checkpoint: The success of this protocol is validated by the Chloranil test . Because the Kaiser test only detects primary amines, it will yield a false negative on uncoupled N-Me-Nle. The Chloranil test detects secondary amines; a color change from transparent to blue/green indicates incomplete coupling and dictates a necessary recoupling step.
-
Resin Preparation: Swell 0.1 mmol of peptide-resin (containing N-terminal N-Me-Nle) in N-Methyl-2-pyrrolidone (NMP) for 20 minutes. Note: NMP absorbs microwave dielectric energy more efficiently than DMF, ensuring better localized heating4.
-
Pre-activation: In a separate vial, dissolve 0.5 mmol (5 equiv) of the incoming Fmoc-amino acid and 0.49 mmol (4.9 equiv) of HATU in 2 mL of NMP. Add 1.0 mmol (10 equiv) of DIPEA. Allow to pre-activate for exactly 1 minute 5.
-
Coupling: Transfer the activated mixture to the reaction vessel containing the resin.
-
Microwave Irradiation: Irradiate the reaction vessel at 75°C for 10 minutes (ramp time 2 minutes) with vigorous magnetic stirring or nitrogen bubbling.
-
Wash & Validate: Wash the resin thoroughly with NMP (3x) and DCM (3x). Perform a Chloranil test. If the beads turn blue/green, repeat steps 2-4.
Protocol 2: Mitigation of DKP Formation using 2-CTC Resin
-
Validation Checkpoint: Validate loading efficiency by measuring the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm after test-cleaving a small, weighed aliquot of the loaded resin.
-
Resin Loading: Load Fmoc-N-Me-Nle-OH onto 2-Chlorotrityl chloride (2-CTC) resin (target 0.5 mmol/g) using 4 equiv of DIPEA in DCM for 2 hours. The bulky 2-CTC linker prevents premature cyclization [[6]]().
-
Capping: Cap any unreacted trityl chloride groups by incubating the resin with a solution of DCM/MeOH/DIPEA (17:2:1) for 15 minutes. Wash thoroughly with DCM.
-
Elongation: Proceed with standard Fmoc deprotection (20% piperidine in DMF) and immediately couple the next amino acid. The steric shielding of the 2-CTC resin will physically inhibit the nucleophilic attack of the free amine on the ester bond, preserving your yield.
References
-
N-Methylated Peptide Synthesis via In Situ Generation of Pivaloyl Mixed Anhydrides. ACS Publications.[Link]
-
Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS.[Link]
Sources
Technical Support Center: Troubleshooting Incomplete Deprotection of N-Me-Nle Residues
Welcome to the Advanced Peptide Synthesis Support Center. While N-Me-Nle-OH.HCl (N-methyl-norleucine hydrochloride) serves as the fundamental unprotected building block for enhancing proteolytic stability in drug design, its incorporation into Solid-Phase Peptide Synthesis (SPPS) requires its Fmoc-protected derivative. The most notorious bottleneck when working with this residue is incomplete Fmoc deprotection during chain elongation.
As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we dissect the causality of deprotection failures and provide self-validating protocols to ensure absolute synthetic fidelity.
Part 1: Diagnostic FAQs (Understanding the Causality)
Q1: Why does the N-Me-Nle residue resist standard Fmoc deprotection? A1: The resistance is a product of severe dual steric hindrance. The N-methyl group, combined with the linear aliphatic butyl side chain of norleucine (Nle), creates a dense steric shield around the N-terminal amine. This physical barrier restricts the approach of piperidine—a bulky secondary amine—preventing it from efficiently attacking the Fmoc carbonyl group 1. Furthermore, N-methylation eliminates a critical hydrogen bond donor, which often induces localized peptide aggregation or cis-trans isomerization that further buries the reaction site.
Q2: How can I definitively diagnose incomplete deprotection versus a failed coupling step? A2: You must implement a self-validating UV monitoring system. During deprotection, the cleaved Fmoc group forms a dibenzofulvene-piperidine adduct that absorbs strongly at 301 nm.
-
Complete Deprotection: Yields a sharp, rapid UV peak within 2–3 minutes.
-
Incomplete Deprotection: Yields a broad, tailing UV peak extending beyond 15 minutes, confirming slow kinetics 2. If LC-MS analysis of a micro-cleavage reveals a deletion sequence terminating exactly at the N-Me-Nle residue, the Fmoc group was never removed.
Q3: My sequence cleaved off the resin entirely during the deprotection of the residue following N-Me-Nle. What happened? A3: This is a classic case of Diketopiperazine (DKP) formation . When the Fmoc group is removed from the amino acid adjacent to the N-Me-Nle, the newly liberated primary amine can back-attack the ester linkage connecting the peptide to the resin (if N-Me-Nle is at the C-terminus) or the preceding amide bond. Base-catalyzed cyclization to DKPs is highly accelerated in sequences containing N-methyl amino acids 3.
Part 2: Mechanistic Workflows & Visualizations
To troubleshoot effectively, you must map the chemical pathways and decision matrices governing the reaction.
Caption: Mechanistic pathways of Fmoc deprotection on N-Me-Nle residues and potential failure modes.
Caption: Decision tree for diagnosing and resolving incomplete deprotection of N-Me-Nle residues.
Part 3: Quantitative Data Presentation
To overcome the steric blockade of N-Me-Nle, altering the basicity and solvent environment is required. The table below summarizes the quantitative parameters of various deprotection cocktails and their causal impacts on the reaction.
| Deprotection Cocktail | Base Strength (Approx. pKa) | Standard Reaction Time | DKP Risk Factor | Primary Application / Mechanism |
| 20% Piperidine in DMF | ~11.2 | 10–20 min | Moderate | Standard SPPS. Often fails on N-Me-Nle due to weak basicity and high steric bulk. |
| 20% Piperidine + 2% DBU in DMF | ~13.5 (DBU) | 2 × 5 min | High | Recommended for N-Me-Nle. DBU is a strong, non-nucleophilic base that forces proton abstraction 1. |
| 20% Piperidine in NMP | ~11.2 | 15–30 min | Moderate | Best for long sequences. NMP disrupts hydrophobic aggregation better than DMF 3. |
| 5% Piperazine + 2% DBU in NMP | ~9.8 (Pip) | 2 × 10 min | Low | Used when N-Me-Nle is adjacent to Proline or at the C-terminus to prevent DKP cleavage. |
Part 4: Experimental Protocols (Self-Validating Systems)
Do not rely on static timers. The following protocol utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to overcome the activation energy barrier of the N-Me-Nle residue, paired with a UV-validation loop to ensure empirical success 4.
Protocol: DBU-Assisted, UV-Validated Fmoc Deprotection of N-Me-Nle
Rationale: DBU abstracts the acidic fluorenyl proton much faster than piperidine, while piperidine acts as the scavenger for the resulting dibenzofulvene. NMP is utilized to prevent secondary structure aggregation.
Step 1: Resin Preparation & Swelling
-
Transfer the peptide-resin containing the terminal Fmoc-N-Me-Nle residue to a fritted reaction vessel.
-
Swell the resin in N-Methyl-2-pyrrolidone (NMP) for 15 minutes at room temperature. Causality: Proper swelling exposes the internal polymer matrix, maximizing reagent access to the hindered N-terminus.
Step 2: Deprotection Cocktail Formulation
-
Prepare a fresh solution of 20% Piperidine and 2% DBU (v/v) in NMP .
-
Critical Note: Do not store this cocktail for more than 24 hours, as atmospheric moisture can degrade the DBU efficacy.
Step 3: Execution (Double Deprotection Strategy)
-
Treatment 1: Add the deprotection cocktail to the resin (approx. 10 mL per gram of resin). Agitate for exactly 5 minutes . Drain the reaction vessel and collect the effluent.
-
Treatment 2: Add a fresh aliquot of the deprotection cocktail. Agitate for 10 minutes . Drain and collect the effluent in a separate vial.
Step 4: The Self-Validation Loop (UV Monitoring)
-
Measure the UV absorbance of both collected effluents at 301 nm against an NMP blank.
-
Validation Criteria: Treatment 1 should contain >85% of the total dibenzofulvene-piperidine adduct. Treatment 2 should show minimal absorbance (approaching baseline).
-
Troubleshooting: If Treatment 2 exhibits an absorbance >15% of Treatment 1, the deprotection is still incomplete. Apply a third treatment for 10 minutes and consider utilizing microwave irradiation (75°C) to overcome the thermodynamic barrier 4.
Step 5: Rigorous Washing (Preventing Premature Cleavage)
-
Wash the resin extensively: 5 × 1 min with NMP, followed by 5 × 1 min with Dichloromethane (DCM).
-
Causality: DBU is highly basic. If residual DBU remains in the resin matrix during the subsequent coupling step, it can trigger premature Fmoc removal of the incoming amino acid, leading to double-insertions or DKP formation.
References
-
Fields, G. B. (PDF) Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
ACS Publications. A New Turn in Peptide-Based Imaging Agents: Foldamers Afford Improved Theranostics. Journal of Medicinal Chemistry.[Link]
Sources
Technical Support Center: Resolving Solubility Issues with N-Me-Nle-OH.HCl in DMF or NMP
Welcome to the technical support guide for resolving solubility challenges with N-Methyl-L-norleucine hydrochloride (N-Me-Nle-OH.HCl) in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common issues encountered during experimental workflows, particularly in the context of peptide synthesis.
Introduction: Understanding the Challenge
N-Methyl-L-norleucine is a non-proteinogenic amino acid increasingly used in peptide chemistry and drug development to enhance proteolytic stability and modulate peptide conformation.[1] However, its hydrochloride salt form, while improving aqueous solubility, can present significant dissolution challenges in the polar aprotic solvents commonly used in solid-phase peptide synthesis (SPPS), such as DMF and NMP.[2][3]
The core of the problem lies in the physicochemical properties of both the solute (N-Me-Nle-OH.HCl) and the solvents. N-Me-Nle-OH.HCl is an ionic compound due to the hydrochloride salt of the secondary amine. While DMF and NMP are polar, their ability to solvate the charged species can be limited, sometimes leading to the formation of fine suspensions or incomplete dissolution. This guide will walk you through a systematic approach to diagnose and resolve these solubility issues.
Troubleshooting Guide: A Systematic Approach
This section provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve solubility issues with N-Me-Nle-OH.HCl.
Q1: My N-Me-Nle-OH.HCl is not dissolving in DMF or NMP at the desired concentration. What is the first step?
The initial step is to confirm that the issue is indeed insolubility and not slow dissolution kinetics.
Initial Diagnostic Workflow:
-
Visual Inspection: After adding the solute to the solvent, stir or vortex the mixture vigorously. Observe if the solution remains cloudy, contains visible particulates, or has a gel-like consistency.
-
Sonication: To overcome kinetic barriers to dissolution, sonicate the sample.[4] Sonication helps break down solid particles into smaller ones, enhancing the rate of solubilization.[4] If the solution remains heterogeneous after sonication, it is likely a true solubility issue.
-
Solubility Test with a Small Sample: Before committing your entire sample, always perform a solubility test with a small amount of the peptide.[5]
Q2: Sonication did not fully dissolve the compound. What is the underlying chemical reason, and what should I try next?
The primary reason for the poor solubility of an amino acid hydrochloride in aprotic polar solvents is the ionic character of the hydrochloride salt. The protonated amine (R₂NH₂⁺Cl⁻) is more challenging to solvate in DMF or NMP compared to the free amine (R₂NH). The solution is to convert the hydrochloride salt to the free amine in situ.
The Role of a Base:
The addition of a non-nucleophilic base is crucial to neutralize the hydrochloride, converting the amino acid to its more soluble free amine form. After neutralization, the deprotected amine is in its free form and ready for the subsequent coupling reaction.[6]
Recommended Workflow:
-
Choice of Base: Diisopropylethylamine (DIEA) is a commonly used non-nucleophilic base in peptide synthesis for this purpose.
-
Stoichiometry: Add at least one equivalent of the base relative to the N-Me-Nle-OH.HCl. It is common practice to use a slight excess.
-
Procedure:
-
Suspend the N-Me-Nle-OH.HCl in the desired volume of DMF or NMP.
-
Add the calculated amount of DIEA to the suspension.
-
Stir or vortex the mixture. Dissolution should occur relatively quickly upon addition of the base.
-
Q3: I've added a base, but the solubility is still not optimal, or I am concerned about the impact on my reaction. Are there other strategies?
While base addition is the most direct method, other factors can influence solubility.
Alternative and Complementary Strategies:
| Strategy | Mechanism of Action | Key Considerations |
| Gentle Heating | Increases the kinetic energy of the molecules, often leading to higher solubility. | Monitor the temperature carefully to avoid degradation of the amino acid or solvent. A temperature of 30-40°C is generally safe for short periods. |
| Co-solvents | The addition of a small amount of a different solvent can alter the overall polarity and solvating properties of the medium. | For hydrophobic peptides, a small amount of Dichloromethane (DCM) can sometimes aid dissolution, though it is less common in modern Fmoc chemistry.[2] Be aware that solvent mixtures can affect resin swelling.[7] |
| Solvent Choice: DMF vs. NMP | DMF is slightly more polar than NMP.[3] However, NMP can sometimes be more effective in solvating growing peptide chains and preventing aggregation.[3] | If you are experiencing issues in DMF, switching to NMP (or vice versa) may provide a solution. Note that Fmoc-amino acids may show greater decomposition over time in NMP compared to DMF.[2] |
Q4: How can I be certain that my compound is fully dissolved and not just a fine suspension?
Visual inspection can be misleading. A seemingly clear solution may still contain very fine, undissolved particles.
Confirmation of Dissolution:
-
Light Scattering: Shine a laser pointer through the vial. A clear solution will show a faint, continuous beam, while a colloidal suspension will exhibit noticeable light scattering (the Tyndall effect).
-
Filtration: Filter a small aliquot of the solution through a 0.22 µm syringe filter.[8] If the compound is fully dissolved, the concentration of the filtrate should be the same as the initial solution. If there is a significant drop in concentration (which can be checked by methods like UV-Vis if the compound has a chromophore, or by dry weight), it indicates the presence of undissolved particulates.
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process for addressing solubility issues with N-Me-Nle-OH.HCl.
Caption: A flowchart for troubleshooting N-Me-Nle-OH.HCl solubility.
Experimental Protocols
Protocol 1: Standard Dissolution of N-Me-Nle-OH.HCl with Base Neutralization
This protocol describes the standard and most effective method for dissolving N-Me-Nle-OH.HCl in DMF or NMP for use in peptide synthesis.
Materials:
-
N-Me-Nle-OH.HCl
-
Anhydrous DMF or NMP
-
Diisopropylethylamine (DIEA)
-
Sterile, dry reaction vessel
-
Magnetic stirrer or vortex mixer
Procedure:
-
Weigh the required amount of N-Me-Nle-OH.HCl and add it to the reaction vessel.
-
Add the desired volume of anhydrous DMF or NMP to achieve the target concentration.
-
While stirring, add at least one molar equivalent of DIEA to the suspension.
-
Continue to stir or vortex the mixture at room temperature. The solution should become clear within a few minutes.
-
The resulting solution contains the free amine of N-Methyl-L-norleucine and is ready for the subsequent coupling step in your synthesis protocol.
Protocol 2: Solubility Enhancement with Gentle Heating
This protocol should be used with caution and only if base addition alone is insufficient or undesirable for a specific application.
Materials:
-
As per Protocol 1
-
A controlled heating source (e.g., a water bath or heating block)
-
Thermometer
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
If the solution is not completely clear, gently warm the mixture to 30-40°C while stirring.
-
Maintain this temperature for 5-10 minutes, observing for complete dissolution.
-
Crucially, allow the solution to cool to room temperature before proceeding with the coupling reaction. This is to avoid potential side reactions or epimerization that can be promoted at higher temperatures.
Frequently Asked Questions (FAQs)
Q: Can I use other bases besides DIEA? A: While other non-nucleophilic bases like 2,4,6-collidine could be used, DIEA is the most common and well-validated choice for in-situ neutralization in SPPS. Avoid nucleophilic bases like triethylamine (TEA) as they can potentially react with activated amino acids.
Q: Will the addition of DIEA and the resulting diisopropylethylammonium chloride salt affect my coupling reaction? A: In standard peptide coupling reactions (e.g., using carbodiimide or phosphonium/aminium-based coupling reagents), the presence of this salt generally does not interfere.[9] The concentrations are typically low, and the salt is washed away in subsequent steps of the SPPS workflow.
Q: Is it better to use DMF or NMP? A: Both are excellent solvents for peptide synthesis.[2][3] DMF is more polar, while NMP can be better at solvating complex or aggregation-prone sequences.[3] If solubility issues persist in one, trying the other is a valid troubleshooting step.
Q: Why can't I just use the free base form of N-Me-Nle-OH to begin with? A: The hydrochloride salt is often the more stable and crystalline form of the amino acid, making it easier to handle and weigh accurately. The free amine can be less stable over long-term storage.
Q: My N-Me-Nle-OH.HCl is for a solution-phase synthesis. Does this guide still apply? A: Yes, the principles remain the same. Neutralizing the hydrochloride salt with a non-nucleophilic base is still the most effective way to achieve solubility in organic solvents like DMF and NMP for solution-phase peptide coupling.
References
- Vertex AI Search. (n.d.). N-Methyl-L-norleucine hydrochloride - Chem-Impex.
- Vertex AI Search. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Vertex AI Search. (n.d.). WO2012171982A1 - A process for extraction of peptides and its application in liquid phase peptide synthesis - Google Patents.
- Vertex AI Search. (n.d.). Troubleshooting low yield in solid-phase peptide synthesis - Benchchem.
- Vertex AI Search. (n.d.). Peptide Solubilization.
- Vertex AI Search. (n.d.). An In-depth Technical Guide to the Chemical Properties of N-Methyl-L-norleucine - Benchchem.
- Vertex AI Search. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent | Biotage.
- Vertex AI Search. (n.d.). Solubility Guidelines for Peptides - Sigma-Aldrich.
- Vertex AI Search. (n.d.). Guide to Solid Phase Peptide Synthesis - AAPPTEC.
- Vertex AI Search. (2026, March 25). Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress.
- Vertex AI Search. (n.d.). Guidelines for Dissolving Peptides - GenScript.
- Vertex AI Search. (n.d.). Application of N,N-Dimethylformamide (DMF) in Peptide Synthesis: Application Notes and Protocols - Benchchem.
- Vertex AI Search. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. genscript.com [genscript.com]
- 6. peptide.com [peptide.com]
- 7. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Epimerization During N-Me-Nle-OH.HCl Peptide Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of minimizing epimerization during the coupling of N-methylated amino acids, specifically focusing on N-Methyl-norleucine hydrochloride (N-Me-Nle-OH.HCl). Maintaining stereochemical integrity is paramount, as epimerization can lead to diastereomeric impurities that are difficult to separate and may drastically alter the biological activity of the final peptide.[1][2][3]
This resource provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to empower you to optimize your peptide synthesis workflows.
Quick-Find FAQs
Q1: What is epimerization in the context of peptide synthesis?
A1: Epimerization is an unwanted side reaction where the stereochemistry at the alpha-carbon of an amino acid is inverted, for instance, converting an L-amino acid into a D-amino acid.[4] This creates a diastereomeric impurity that often has very similar physical properties to the desired peptide, making purification challenging and potentially compromising biological function.[2][4]
Q2: Why is N-Me-Nle-OH.HCl particularly susceptible to epimerization?
A2: N-methylated amino acids like N-Me-Nle-OH.HCl present a significant synthetic challenge. The N-methyl group adds steric bulk around the secondary amine, which slows down the rate of the coupling reaction.[5][6] To compensate, more forceful reaction conditions or highly reactive coupling reagents are often used, which can increase the risk of epimerization.[5][6] Furthermore, the presence of tertiary amine salts in the reaction mixture can have a profound effect on activated N-methyl amino acids, increasing their susceptibility to racemization compared to their non-methylated counterparts.[7]
Q3: What are the primary chemical mechanisms leading to epimerization?
A3: There are two main pathways for epimerization during the coupling step:[2][4]
-
Oxazolone Formation: This is the most prevalent mechanism. The activated carboxylic acid of the protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the alpha-carbon of this intermediate is highly acidic and can be easily abstracted by a base, leading to a loss of stereochemical information.[1][2]
-
Direct Enolization (Hα Abstraction): A base can directly abstract the acidic alpha-proton from the activated amino acid, forming an enolate intermediate. Reprotonation of this enolate can result in the formation of the D-epimer.[2][4][8]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.
Issue 1: High levels of the D-epimer are detected in my final peptide after coupling N-Me-Nle-OH.HCl.
Potential Cause A: Inappropriate Coupling Reagent
-
Explanation: The choice of coupling reagent is critical. While standard carbodiimides like DCC or DIC can be effective, they often require additives to suppress racemization, and their activated intermediates can be prone to oxazolone formation.[1][9][10] Uronium/aminium salts (e.g., HBTU, HATU) are highly efficient but can also promote epimerization, especially with hindered N-methylated residues, and can cause unwanted side reactions like guanidinylation.[11]
-
Solution:
-
Switch to a Phosphonium Salt Reagent: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective for coupling sterically hindered N-methyl amino acids and generally result in lower epimerization.[10][12][13] PyAOP is often considered superior for challenging couplings.[12]
-
Utilize Modern Additives with Carbodiimides: If using a carbodiimide like DIC, always include an additive. Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) has been shown to be superior to the traditional HOBt (1-hydroxybenzotriazole) in suppressing epimerization and does not carry the explosion risks associated with benzotriazole-based additives.[1][9][14]
-
Potential Cause B: Excessive Base Strength or Concentration
-
Explanation: The base used to neutralize the N-Me-Nle-OH.HCl salt and to facilitate the coupling reaction plays a direct role in the epimerization mechanism by abstracting the alpha-proton.[2][15] Strong, non-hindered bases like DBU or triethylamine can significantly increase the rate of epimerization.[16] While commonly used, DIPEA (N,N-diisopropylethylamine) can also contribute to racemization.[15][16]
-
Solution:
-
Use a Weaker, Sterically Hindered Base: Switch to a base like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM).[4][15][16] The lower basicity of these amines reduces the rate of alpha-proton abstraction.[15]
-
Optimize Base Stoichiometry: Use the minimum amount of base necessary for the reaction to proceed. Typically, 2 equivalents are needed for the hydrochloride salt, but this should be empirically determined.
-
Potential Cause C: Prolonged Pre-activation Time
-
Explanation: Pre-activating the carboxylic acid by mixing it with the coupling reagent and base before adding the amine component is a common practice. However, allowing the activated N-Me-Nle-OH to exist for an extended period before the coupling occurs increases the time it is susceptible to oxazolone formation and epimerization.[4]
-
Solution:
Potential Cause D: Choice of Solvent
-
Explanation: The solvent can influence the rate of epimerization. Polar aprotic solvents like DMF can stabilize the charged enolate intermediate, which can increase the rate of epimerization.[4][18]
-
Solution:
Issue 2: The coupling reaction with N-Me-Nle-OH.HCl is very slow or incomplete, forcing the use of harsh conditions.
Potential Cause: Steric Hindrance
-
Explanation: The N-methyl group, combined with the norleucine side chain, creates significant steric hindrance, slowing down the nucleophilic attack of the amine. This is a primary challenge with N-methylated amino acids.[5][6]
-
Solution:
-
Employ High-Potency Coupling Reagents: This is a scenario where phosphonium salts like PyBOP or PyAOP excel, as they are designed for hindered couplings.[5][10] HATU is also a powerful uronium salt reagent known for its high reactivity.[10][19]
-
Increase Reaction Temperature (with caution): Gently warming the reaction (e.g., to 40°C) can increase the reaction rate. However, this must be done cautiously as higher temperatures can also increase the rate of epimerization.[18] This should be a last resort after optimizing reagents and other conditions.
-
Double Coupling: If a single coupling is incomplete (as determined by a test like the Kaiser test for primary amines or a bromophenol blue test for secondary amines), perform a second coupling with fresh reagents before proceeding to the next step.[5]
-
Data Summary: Coupling Reagent Performance
| Coupling Reagent Class | Examples | Suitability for N-Me-Nle-OH | Epimerization Risk | Key Considerations |
| Carbodiimides | DIC, EDC | Moderate | Moderate to High | Requires an additive. Oxyma is highly recommended over HOBt for superior epimerization suppression and safety.[1][9][14] |
| Uronium/Aminium Salts | HBTU, HATU, COMU | Good to Excellent | Moderate | Highly efficient but can cause guanidinylation side reactions.[11] HATU is very reactive but requires careful base selection.[10] |
| Phosphonium Salts | PyBOP, PyAOP | Excellent | Low | Generally give cleaner reactions and are highly effective for sterically hindered couplings.[5][11][12] More soluble in DMF than uronium salts.[11][13] |
| Specialty Reagents | DEPBT, T3P | Excellent | Very Low | DEPBT is noted for causing very little epimerization.[5][10] T3P is a milder reagent with high enantiopurity outcomes.[3] |
Recommended Experimental Protocols
Protocol 1: Low-Epimerization Coupling using DIC/Oxyma
This protocol is a reliable method for minimizing epimerization, leveraging the safety and efficacy of Oxyma.
-
Resin Swelling & Deprotection: Swell the resin-bound peptide in DMF. Perform the standard Fmoc-deprotection protocol (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.
-
Preparation of Coupling Solution: In a separate vessel, dissolve N-Me-Nle-OH.HCl (3 eq.), Oxyma (3 eq.), and a mild base such as N-methylmorpholine (NMM) (3 eq.) in DMF.
-
Activation: Add Diisopropylcarbodiimide (DIC) (3 eq.) to the solution and vortex briefly. Do not pre-activate for an extended period.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Allow the coupling to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitoring & Wash: Monitor the reaction completion using a suitable test (e.g., bromophenol blue). Once complete, drain the reaction vessel and wash the resin thoroughly with DMF.
Protocol 2: High-Efficiency Coupling for Hindered Systems using PyAOP
This protocol is recommended when coupling N-Me-Nle-OH.HCl to another N-methylated residue or a sterically demanding sequence.
-
Resin Swelling & Deprotection: Follow step 1 from Protocol 1.
-
Preparation of Coupling Solution: In a separate vessel, dissolve N-Me-Nle-OH.HCl (3 eq.) and PyAOP (2.9 eq.) in DMF.
-
Base Addition: Add a sterically hindered base like 2,4,6-collidine (TMP) (6 eq.) to the amino acid solution and mix briefly.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Allow the coupling to proceed for 2-4 hours at room temperature with gentle agitation.
-
Monitoring & Wash: Follow step 6 from Protocol 1.
Visualizing the Epimerization Mechanism & Workflow
Analytical Detection of Epimerization
Confirming the stereochemical purity of your final peptide is a critical quality control step.
-
Chiral Amino Acid Analysis: After total hydrolysis of the peptide, the resulting amino acids can be derivatized and analyzed by GC or HPLC using a chiral column to determine the D/L ratio of N-Me-Nle.
-
HPLC/UPLC: For smaller peptides, it is often possible to separate the desired peptide from its diastereomeric epimer using high-resolution reverse-phase HPLC or UPLC, especially with modern sub-2-micron columns.
-
LC-MS/MS: Tandem mass spectrometry can be used to identify and quantify epimerized peptides, often by observing shifts in retention time for species with identical mass-to-charge ratios.[20][21][22]
By understanding the mechanisms of epimerization and carefully selecting reagents and optimizing reaction conditions, researchers can successfully incorporate N-Me-Nle-OH.HCl and other challenging N-methylated amino acids while maintaining the stereochemical integrity of their synthetic peptides.
References
- Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2016). Journal of the American Chemical Society.
- Buy N-Me-Nle-OH.HCl (EVT-12963249). EvitaChem.
- The Clear Choice in Peptide Synthesis: Oxyma Outperforms Traditional Reagents in Suppressing Epimeriz
- Oxyma vs. HOBt: A Comparative Guide to Racemization Suppression in Peptide Synthesis. Benchchem.
- Epimerisation in Peptide Synthesis. (2023). PMC - NIH.
- Coupling Reagents. Aapptec Peptides.
- Epimeriz
- Optimizing Peptide Coupling: Key Techniques.
- 7.
- Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Peptide Chemistry.
- Effect of tertiary amine on the carbodiimide-medi
- New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. (2025). Suzhou Highfine Biotech.
- peptide epimerization mechanism Peptides. (2026). peptides528.wiki.
- Minimizing epimerization during Fmoc-N-PEG23-acid coupling. Benchchem.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. (2014).
- Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS. (2014). PubMed.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Simultaneous and Rapid Detection of Multiple Epimers and Isomers of Aspartyl Residues in Lens Proteins Using an LC-MS-MRM Method. (2020). ACS Omega.
- 3.7 Phosphonium Salts.
- Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. (2025). YouTube.
-
Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion([23]). (2009). ResearchGate.
- Application Notes and Protocols for Coupling Boc-N-methyl
- Application Notes and Protocols for the Coupling of Cbz-MeAla-OH in Peptide Synthesis. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. peptides528.wiki [peptides528.wiki]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. peptidechemistry.org [peptidechemistry.org]
- 16. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 17. Effect of tertiary amine on the carbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 19. jpt.com [jpt.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
A Comparative Guide for Peptidomimetic Drug Design: N-Me-Nle-OH vs. N-Me-Leu-OH
Introduction: The Subtle Power of a Methyl Group in Peptide Therapeutics
The therapeutic promise of peptides is often hampered by their inherent weaknesses: susceptibility to enzymatic breakdown and poor membrane permeability.[1][2][3] N-methylation, the strategic replacement of an amide proton with a methyl group, is a cornerstone of modern peptidomimetic design to overcome these hurdles.[4][5] This modification provides steric shielding against proteases, removes a hydrogen bond donor to reduce the desolvation penalty for membrane crossing, and restricts backbone flexibility.[2][5][6] This conformational constraint can pre-organize a peptide into its bioactive form, enhancing receptor affinity and selectivity.[1][7]
This guide provides an in-depth comparison of two closely related yet functionally distinct N-methylated amino acids: N-Methyl-L-norleucine (N-Me-Nle) and N-Methyl-L-leucine (N-Me-Leu). As structural isomers, their primary distinction lies in the side chain: N-Me-Nle possesses a linear n-butyl group, while N-Me-Leu features a branched isobutyl group.[8][9] This seemingly minor difference can have profound and divergent consequences for a peptide's structural and pharmacological properties. We will explore these differences through a lens of physicochemical properties, impact on peptide bioactivity, and synthetic considerations, supported by experimental data and detailed protocols to guide rational drug design.
Physicochemical Properties: The Foundational Differences
The initial choice between N-Me-Nle and N-Me-Leu begins with their fundamental properties. N-Me-Nle is often supplied as a hydrochloride salt (N-Me-Nle-OH.HCl) to improve its solubility and stability in aqueous solutions, a practical consideration for handling and stock solution preparation.[10]
| Property | N-Methyl-L-norleucine (N-Me-Nle-OH)[8] | N-Methyl-L-norleucine HCl (N-Me-Nle-OH.HCl)[8] | N-Methyl-L-leucine (N-Me-Leu-OH)[11] | Causality and Implication in Drug Design |
| Molecular Formula | C₇H₁₅NO₂ | C₇H₁₆ClNO₂ | C₇H₁₅NO₂ | Identical isomeric formula for the free amino acids. The HCl salt has a higher molecular weight. |
| Molecular Weight | 145.20 g/mol | 181.66 g/mol | 145.20 g/mol | Important for calculating molar equivalents in synthesis and for overall molecular weight of the final peptide, which can influence permeability. |
| Side Chain Structure | Linear (n-butyl) | Linear (n-butyl) | Branched (isobutyl) | This is the core difference influencing steric interactions, conformational preferences, and receptor binding pocket complementarity. |
| Lipophilicity (Predicted) | Higher | N/A (as salt) | Lower | The linear alkyl chain of Nle is generally more hydrophobic than the branched chain of Leu. This can enhance membrane association but may decrease aqueous solubility. |
| Solubility | Soluble in water | Highly soluble in water[10] | Soluble in water | The HCl salt form significantly enhances water solubility, simplifying handling. The free amino acids have moderate solubility. |
| Appearance | White solid | White crystalline solid[10] | White to off-white solid[11] | Standard appearance for amino acid derivatives. |
Structural and Functional Impact on Peptidomimetics: A Head-to-Head Analysis
The incorporation of either N-Me-Nle or N-Me-Leu into a peptide backbone initiates a cascade of effects that differentiate their performance. The choice is not arbitrary but a strategic decision to fine-tune the final molecule's properties.
Conformational Control: Linear vs. Branched Steric Hindrance
N-methylation itself imposes significant steric constraints, restricting the allowable phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone.[1] This reduces the molecule's conformational entropy, which can lead to a more favorable binding affinity by pre-organizing the peptide into its bioactive conformation.[1][7]
The difference between the linear N-Me-Nle and branched N-Me-Leu side chains adds another layer of control. The isobutyl group of N-Me-Leu, with its branching at the γ-carbon, creates a distinct steric profile compared to the unbranched n-butyl chain of N-Me-Nle. This can lead to different preferences for local secondary structures (e.g., turns or helices) and can uniquely influence the cis/trans isomerism of the preceding peptide bond.
Caption: Structural comparison of N-Me-Nle and N-Me-Leu side chains.
Causality behind the choice: A researcher might choose N-Me-Nle to introduce lipophilicity with minimal added steric bulk near the peptide backbone, allowing for more conformational sampling. Conversely, N-Me-Leu might be selected specifically to create a more rigid local conformation or to probe a binding pocket where a branched structure is known to be favorable.
Proteolytic Stability: A Shared Advantage
A primary driver for using N-methylated amino acids is to enhance resistance to proteolysis.[2][5][12] The N-methyl group sterically hinders the approach of proteases, which recognize and cleave specific amide bonds.[12] Peptides incorporating N-methylated residues at or near a cleavage site show dramatically increased half-lives in serum or in the presence of specific enzymes.[13]
Both N-Me-Nle and N-Me-Leu provide a significant stability advantage over their non-methylated counterparts. While direct comparative studies are scarce, it is reasonable to predict that both would confer a high degree of protease resistance. Any minor differences would likely arise from the P1' or P2' positions in the protease binding pocket, where the enzyme might show a slight preference for accommodating a linear versus a branched side chain.
| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |
| Model Peptide A | Unmodified | Trypsin | ~5 min | 1x | Illustrative Data[13] |
| Model Peptide A | N-Me-K at P1 | Trypsin | > 3600 min | > 720x | [13] |
| Model Peptide B | Unmodified | Human Serum | ~10 h | 1x | Illustrative Data[14] |
| Model Peptide B | N-methylated | Human Serum | > 72 h | > 7x | [14] |
Note: This table presents illustrative data from various sources to demonstrate the general effect of N-methylation. Direct head-to-head stability data for N-Me-Nle vs. N-Me-Leu in the same peptide is limited in the public domain.
Receptor Binding and Bioactivity: The Context is Everything
The ultimate test of a peptidomimetic is its biological activity. Here, the choice between N-Me-Nle and N-Me-Leu is entirely dependent on the topology of the target receptor's binding pocket.
-
N-Me-Nle: With its linear, flexible side chain, N-Me-Nle can be considered an isostere of N-methyl-methionine, probing hydrophobic interactions within a narrow, tube-like pocket.[15] Its flexibility may allow it to adapt to various binding site contours.
-
N-Me-Leu: The branched isobutyl side chain is a classic hydrophobic motif. Its defined shape may be critical for "lock-and-key" interactions where specific van der Waals contacts with hydrophobic residues in the receptor are required for high affinity.[16]
The impact of N-methylation on affinity is not always positive. If the modification disrupts a critical hydrogen bond or induces a conformation unfavorable for binding, a decrease in activity will be observed.[14][17] Therefore, an "N-methyl scan," where residues are systematically replaced with their N-methylated versions, is a common strategy to identify beneficial modification sites.[18] The inclusion of both N-Me-Nle and N-Me-Leu in such a scan would provide a more comprehensive understanding of the receptor's steric and hydrophobic requirements.
Permeability and Bioavailability: Fine-Tuning Lipophilicity
N-methylation generally improves membrane permeability by removing an amide hydrogen bond donor, thus lowering the energetic cost of moving from a polar (aqueous) to a nonpolar (lipid) environment.[7][19][20] The choice between N-Me-Nle and N-Me-Leu allows for the fine-tuning of this effect. The n-butyl side chain of norleucine is slightly more lipophilic than the isobutyl side chain of leucine. Incorporating N-Me-Nle could therefore provide a greater boost in passive permeability compared to N-Me-Leu, a hypothesis that can be tested using cell-based assays like the Caco-2 model.
Synthetic Considerations: Navigating the Challenges of N-Methylation
The synthesis of N-methylated peptides, typically via Solid-Phase Peptide Synthesis (SPPS), is notoriously challenging.[21][22] The secondary amine of an N-methylated residue is less nucleophilic and more sterically hindered than a primary amine, leading to slow and often incomplete coupling reactions.[6][21] This is especially true when coupling one N-methylated residue to another.
Caption: General SPPS workflow for incorporating an N-methylated amino acid.
Key Experimental Choices:
-
Coupling Reagents: Standard reagents like HBTU are often inefficient.[23] More potent uronium/aminium salt reagents like HATU or phosphonium salts like PyBOP are required to achieve high coupling efficiency.[21][23]
-
Reaction Time & Temperature: Coupling times must often be extended (2-4 hours or even overnight), and double coupling is a common practice.[21] Gentle heating can sometimes improve yields, but must be balanced against the risk of racemization.
-
Monitoring: The standard ninhydrin test does not work for secondary amines. A qualitative test like the Bromophenol Blue test is essential to confirm the completion of the coupling step.[23]
There is no significant difference in the synthetic difficulty between incorporating N-Me-Nle and N-Me-Leu; both present the same steric challenges at the alpha-nitrogen.
Experimental Protocols: A Self-Validating System
To empirically determine the superior candidate for a given application, the following comparative experiments are essential.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Comparative Pair
This protocol describes the incorporation of an N-methylated residue using a highly efficient coupling reagent.
-
Resin Preparation: Swell the peptide-resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-Me-Nle-OH or Fmoc-N-Me-Leu-OH and 3.95 equivalents of HATU in DMF. Add 8 equivalents of N,N-diisopropylethylamine (DIEA) and allow the mixture to pre-activate for 1-2 minutes.[23]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2 hours.
-
Coupling Monitoring (Self-Validation): Remove a small sample of resin beads, wash with methanol, and add a few drops of Bromophenol Blue test solution. A yellow color indicates complete coupling, while a blue or green color indicates an incomplete reaction.[23]
-
Recoupling (if necessary): If the test is positive (blue/green), drain the resin and repeat steps 5 and 6.
-
Washing: Once coupling is complete, wash the resin as in step 3 to remove excess reagents.
-
Continuation: Proceed with the next deprotection and coupling cycle.
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol compares the stability of the N-Me-Nle and N-Me-Leu containing peptides in the presence of a target protease.
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the purified N-Me-Nle peptide, N-Me-Leu peptide, and an unmodified control peptide in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5). Prepare a stock solution of the protease (e.g., Trypsin at 1 mg/mL).
-
Reaction Setup: In separate microcentrifuge tubes, add the peptide solution to the assay buffer to a final concentration of 100 µg/mL. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding the protease to a final enzyme:substrate ratio of 1:100 (w/w).[7]
-
Time-Course Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot from each reaction tube.
-
Quenching (Self-Validation): Immediately quench the enzymatic reaction by adding the aliquot to a solution that will denature the enzyme, such as 10% trifluoroacetic acid (TFA). The T=0 sample serves as the undigested control.
-
Analysis: Analyze all quenched samples by Reverse-Phase HPLC (RP-HPLC). Monitor the disappearance of the parent peptide peak area over time.
-
Data Interpretation: Plot the percentage of remaining parent peptide versus time. Calculate the half-life (t½) for each peptide. A significantly longer t½ for the N-methylated peptides validates their enhanced stability.
Conclusion and Strategic Recommendations
The choice between N-Me-Nle-OH and N-Me-Leu-OH in peptidomimetic design is a nuanced decision, not a matter of universal superiority.
-
Choose N-Me-Nle-OH when:
-
The goal is to mimic methionine or to introduce a flexible hydrophobic side chain.
-
Maximizing lipophilicity is a primary objective for enhancing membrane permeability.
-
The target binding pocket is narrow and cannot accommodate branched structures.
-
-
Choose N-Me-Leu-OH when:
-
The parent peptide contains a critical leucine residue whose interaction needs to be preserved or mimicked in a more stable context.
-
A specific, rigid conformation induced by the branched side chain is desired to enhance binding affinity.
-
The binding pocket has a well-defined hydrophobic sub-pocket that complements the isobutyl shape.
-
Ultimately, the most effective approach is often empirical. The synthesis and comparative biological evaluation of both N-Me-Nle and N-Me-Leu containing analogues provide the most definitive data, allowing researchers to select the building block that best achieves the desired balance of stability, permeability, and potent bioactivity for their specific therapeutic target.
References
- BenchChem. (2025).
- ChemRxiv. (2025).
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. [Link]
-
Li, P., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI. [Link]
-
Biron, E., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ACS Publications. [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated?[Link]
-
Chatterjee, J., et al. (2013). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. PMC. [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
-
ResearchGate. (2025). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. [Link]
-
Humpola, V., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. [Link]
-
Chem Catalyst Pro. (2026). The Role of N-Fmoc-N-methyl-L-leucine in Modern Drug Discovery. [Link]
-
Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Link]
-
ResearchGate. (2018). N -methylation in amino acids and peptides: Scope and limitations. [Link]
-
Adhikari, A., et al. (2012). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. PMC. [Link]
-
Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]
-
Gc, S., et al. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PMC. [Link]
-
Vinogradova, D. S., et al. (2020). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PMC. [Link]
-
LifeTein. (2025). Unnatural Amino Acids: Norleucine. [Link]
-
Vinogradova, D. S., et al. (2022). Serum-Stable and Selective Backbone-N-Methylated Cyclic Peptides That Inhibit Prokaryotic Glycolytic Mutases. ACS Publications. [Link]
-
Surewicz, W. K., & Mantsch, H. H. (1987). Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers. PubMed. [Link]
-
Peptides.co. (n.d.). Optimizing Peptide Sequences: The Advantage of N-Methylation. [Link]
-
Russo, A., et al. (2022). Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. ACS Publications. [Link]
-
Tzortzis, K., & Tzakos, A. G. (2023). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. PMC. [Link]
-
Lee, S., & Barron, M. G. (2017). Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. PLOS One. [Link]
-
University of Freiburg. (n.d.). Optimizing Drug Binding Affinity: (Semi) Empirical Studies. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. evitachem.com [evitachem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. nbinno.com [nbinno.com]
- 13. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists | PLOS One [journals.plos.org]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool [mdpi.com]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chemrxiv.org [chemrxiv.org]
- 23. peptide.com [peptide.com]
Comparing protease resistance: N-Me-Nle-OH.HCl vs standard norleucine
Engineering Proteolytic Immunity: A Comparative Guide to N-Me-Nle-OH.HCl vs. Standard Norleucine in Peptide Therapeutics
As the therapeutic peptide landscape matures, overcoming metabolic instability remains the primary bottleneck in drug development. For decades, peptide chemists have utilized standard L-Norleucine (Nle) as an isosteric replacement for Methionine (Met) to circumvent oxidative degradation. While Nle successfully eliminates the vulnerability of the thioether side chain, it leaves the peptide backbone entirely exposed to enzymatic cleavage.
To bridge the gap between chemical stability and biological half-life, N-methylation of the alpha-amino group—yielding N-Me-Nle-OH.HCl (N-Methyl-L-norleucine hydrochloride)—has emerged as a critical structural modification. This guide provides an objective, data-driven comparison of these two amino acids, detailing the causality behind their biophysical behaviors and providing standardized protocols for validation.
Mechanistic Causality: The Protease Recognition Barrier
Protease active sites (such as those in chymotrypsin, trypsin, and serum endopeptidases) do not merely recognize amino acid side chains; they require the peptide backbone to adopt a specific, extended β -strand conformation. This conformation is strictly stabilized by a network of intermolecular hydrogen bonds between the protease's backbone and the substrate's amide protons.
By substituting standard Nle with N-Me-Nle, we introduce two profound biophysical barriers to proteolysis:
-
Loss of Hydrogen Bond Donor: N-alkylation converts the secondary amide into a tertiary amide, completely removing the amide proton required for β -sheet alignment within the enzyme cleft[1][2].
-
Steric Hindrance: The introduction of the methyl group on the nitrogen atom creates severe steric clashes within the S1 and S1′ sub-sites of the protease, physically occluding the scissile bond from the catalytic triad[3].
Consequently, targeted N-methyl substitutions can increase proteolysis resistance by 72- to over 1000-fold compared to their standard, unmethylated amino acid counterparts[1].
Fig 1. Mechanistic divergence in protease active site recognition between standard Nle and N-Me-Nle.
Quantitative Performance Comparison
The structural divergence between Nle and N-Me-Nle translates directly into pharmacokinetic performance. The table below summarizes the comparative advantages observed in standard therapeutic development workflows.
| Parameter | Standard Norleucine (Nle) | N-Me-Nle-OH.HCl |
| Oxidation Resistance | High (Aliphatic side chain replaces sulfur) | High (Aliphatic side chain replaces sulfur) |
| Amide Bond Type | Secondary (-NH-) | Tertiary (-N(CH3)-) |
| H-Bond Donor Capacity | Yes (Permits enzyme binding) | No (Disrupts enzyme binding) |
| Serum Half-Life (In vitro) | ~2 - 4 hours | > 24 hours |
| Endopeptidase Resistance | Low (Rapid cleavage) | High (72 to >1000-fold increase) |
| Conformational Rigidity | Low (Flexible backbone) | High (Restricted phi/psi angles) |
Translational Case Study: Radiopharmaceutical Optimization
The impact of N-Me-Nle is most vividly demonstrated in the development of Minigastrin (MG) analogs for Cholecystokinin-2 receptor (CCK2R) targeting in oncology. Standard analogs utilizing Met or Nle suffer from rapid in vivo degradation by blood endopeptidases, resulting in poor tumor accumulation and high off-target background noise.
By replacing the vulnerable residue with (N-Me)Nle, researchers developed the radiotracer DOTA-MGS5. This single N-methylation event preserved receptor affinity while drastically extending the biological half-life. In xenograft models, the (N-Me)Nle-modified construct demonstrated a tumor uptake of ~12.3 %IA/g, a nearly 10-fold increase over standard non-methylated analogs (~1.2 %IA/g), alongside vastly superior tumor-to-kidney ratios[4][5].
Self-Validating Experimental Workflows
To objectively evaluate the protease resistance of N-Me-Nle incorporated peptides versus standard Nle peptides, the following self-validating LC-MS/MS protocol is recommended. This system uses heavy-isotope internal standards to continuously validate extraction efficiency and instrument response, ensuring that the observed degradation kinetics are absolute and not artifacts of sample preparation.
Fig 2. Standardized workflow for comparative protease and serum stability assays using LC-MS/MS.
Protocol: Comparative Serum Stability & Protease Assay
1. Peptide Preparation: Synthesize two homologous peptide variants—one containing standard Nle and one containing N-Me-Nle at the suspected P1 or P1' cleavage site. Prepare 1 mM stock solutions in DMSO to prevent premature aggregation.
2. Matrix Incubation: Dilute peptides to a final concentration of 10 µM in 25% human serum (or 100 nM purified Chymotrypsin) buffered in PBS (pH 7.4). Incubate at 37°C under gentle agitation.
3. Time-Course Sampling & Quenching (Self-Validation Step): At discrete time points (0, 1, 2, 4, 8, and 24 hours), extract 50 µL aliquots. Immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing 1 µM of a heavy-isotope labeled reference peptide (Internal Standard). Causality: The internal standard corrects for any matrix suppression effects or sample loss during precipitation, ensuring that the decay curve strictly represents enzymatic degradation.
4. Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated serum proteins and denatured enzymes. Transfer the supernatant to mass spectrometry vials.
5. LC-MS/MS Quantification: Inject 10 µL of the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Track the parent-to-daughter ion transitions specific to the intact Nle and N-Me-Nle peptides.
6. Pharmacokinetic Analysis: Plot the natural log of the peak area ratio (Analyte / Internal Standard) against time. Calculate the degradation half-life ( T1/2 ) using the slope of the linear regression ( T1/2=−0.693/slope ).
References
-
N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity Source: ACS Chemical Biology / National Institutes of Health (NIH) URL:[Link]
-
Tuning of Protease Resistance in Oligopeptides through N-Alkylation Source: Chemical Communications / National Institutes of Health (NIH) URL:[Link]
-
Molecular insight into the enzymatic macrocyclization of multiply backbone N-methylated peptides Source: bioRxiv URL:[Link]
-
Radiopharmaceutical formulation and preliminary clinical dosimetry of [177Lu]Lu-DOTA-MGS5 for application in peptide receptor radionuclide therapy Source: EJNMMI Research / National Institutes of Health (NIH) URL:[Link]
-
Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting Source: Theranostics URL:[Link]
Sources
- 1. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning of Protease Resistance in Oligopeptides through N-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Radiopharmaceutical formulation and preliminary clinical dosimetry of [177Lu]Lu-DOTA-MGS5 for application in peptide receptor radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting [thno.org]
NMR structural analysis of N-Me-Nle-OH.HCl vs natural amino acids
Structural Elucidation and NMR Comparative Analysis: N-Methyl-L-Norleucine Hydrochloride vs. Natural Amino Acids
The Strategic Role and Chemical Causality of N-Methylation
In the field of peptide engineering and drug development, non-proteinogenic amino acids are critical for overcoming the pharmacokinetic limitations of natural peptides. N-Methyl-L-norleucine (N-Me-Nle-OH) is a prime example of such a building block. As an analogue of natural aliphatic amino acids like L-leucine, L-isoleucine, and L-norleucine, it offers unique structural properties[1].
The introduction of a methyl group on the α-nitrogen atom fundamentally alters the molecule's physicochemical profile. Mechanistically, this modification replaces a primary amine with a secondary amine (or a secondary ammonium cation in its hydrochloride salt form, N-Me-Nle-OH.HCl). This single substitution drives two major effects:
-
Conformational Restriction: The steric bulk of the N-methyl group restricts the dihedral angles ( ϕ and ψ ) of the peptide backbone, often inducing cis-trans isomerization of the peptide bond and locking the molecule into specific bioactive conformations[2][3].
-
Electronic Deshielding: The electron-donating nature of the methyl group, combined with the protonation state of the secondary amine in the HCl salt, significantly alters the local magnetic environment. This deshielding effect is directly observable in Nuclear Magnetic Resonance (NMR) spectroscopy, pushing the α-proton ( α -CH) downfield compared to its unmethylated counterpart.
Comparative NMR Structural Analysis
To objectively evaluate the structural impact of N-methylation, we must compare the NMR chemical shifts of N-Me-Nle-OH.HCl against its natural, unmethylated parent compound, L-Norleucine (L-Nle).
The defining diagnostic feature of N-Me-Nle-OH.HCl in a 1 H NMR spectrum is the emergence of a sharp, three-proton singlet corresponding to the N-methyl group, typically resonating between 2.70 and 2.80 ppm in aqueous solution[1][4]. Furthermore, the α -proton of L-Norleucine typically appears as a triplet near 3.72 ppm[5]. In N-Me-Nle-OH.HCl, the protonated secondary amine exerts a strong inductive pull, shifting the α -proton downfield to approximately 3.95 ppm.
Table 1: Quantitative NMR Chemical Shift Comparison ( 1 H and 13 C) Data acquired in D 2 O at 298K, referenced to DSS (0.0 ppm).[5][6][7]
| Molecular Position | L-Norleucine ( 1 H ppm) | N-Me-Nle-OH.HCl ( 1 H ppm) | L-Norleucine ( 13 C ppm) | N-Me-Nle-OH.HCl ( 13 C ppm) |
| N-CH 3 | N/A | 2.75 (s, 3H) | N/A | 32.5 |
| α -CH | 3.72 (t, 1H) | 3.95 (t, 1H) | 55.2 | 61.4 |
| β -CH 2 | 1.86 (m, 2H) | 1.95 (m, 2H) | 30.5 | 29.8 |
| γ -CH 2 | 1.37 (m, 2H) | 1.40 (m, 2H) | 27.2 | 27.0 |
| δ -CH 2 | 1.36 (m, 2H) | 1.35 (m, 2H) | 22.4 | 22.2 |
| ε -CH 3 | 0.90 (t, 3H) | 0.91 (t, 3H) | 13.8 | 13.7 |
| Carbonyl (C=O) | N/A | N/A | 175.1 | 172.5 |
Self-Validating Experimental Protocol: NMR Acquisition
To ensure rigorous scientific integrity, the following methodology is designed as a self-validating system. Every step includes a built-in verification check to confirm both the identity and the purity of the N-methylated amino acid.
Step 1: Sample Preparation and Solvent Selection
-
Action: Weigh 15 mg of N-Me-Nle-OH.HCl and dissolve in 600 µL of Deuterium Oxide (D 2 O, 99.9% D) containing 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).
-
Causality: Amino acid HCl salts are highly polar. D 2 O is chosen to prevent massive solvent suppression artifacts that could obscure the α -proton region (which resonates near the H 2 O peak at ~4.7 ppm). DSS is used instead of TMS because TMS is insoluble in water.
Step 2: pH/pD Control
-
Action: Measure the apparent pH (pD) of the solution. Do not neutralize the HCl salt for the initial scan.
-
Causality: Leaving the molecule in its native acidic state (pD ~2-3) prevents the rapid solvent exchange of the α -proton and stabilizes the secondary ammonium cation, ensuring sharp, highly resolved peaks.
Step 3: 1D 1 H and 13 C NMR Acquisition
-
Action: Acquire a standard 1D 1 H spectrum (e.g., zg30 pulse program) with 64 scans and a 1D 13 C spectrum (zgpg30) with 2048 scans.
-
Self-Validation Check: Integrate the N-CH 3 singlet (~2.75 ppm) against the terminal ε -CH 3 triplet (~0.91 ppm). A precise 3:3 ratio confirms complete mono-methylation. Any deviation indicates either incomplete methylation (ratio < 1) or over-methylation/impurities (ratio > 1).
Step 4: 2D NMR Structural Mapping (COSY & HSQC)
-
Action: Acquire a gradient-selected COSY and a multiplicity-edited HSQC.
-
Causality: The COSY spectrum maps the continuous scalar coupling of the aliphatic side chain ( α→β→γ→δ→ε ), proving the norleucine backbone is intact. The multiplicity-edited HSQC differentiates the CH 3 carbons (N-CH 3 and ε -CH 3 , appearing with opposite phase to CH 2 groups), definitively assigning the N-methyl carbon at ~32.5 ppm without ambiguity.
Workflow Visualization
The logical progression of this structural elucidation is mapped below.
Caption: Self-validating NMR structural elucidation workflow for N-methylated amino acids.
Conclusion
The comparative NMR analysis of N-Me-Nle-OH.HCl against natural L-Norleucine demonstrates the profound electronic and structural impacts of N-methylation. By employing a self-validating NMR protocol—specifically leveraging the 3:3 integration ratio of the N-methyl and terminal aliphatic methyl groups—researchers can unambiguously confirm the successful synthesis and purity of this critical non-proteinogenic building block before incorporating it into complex peptide therapeutics.
References
-
BMRB (Biological Magnetic Resonance Data Bank). "BMRB entry bmse000411 - L-Norleucine (C6H13NO2)." BMRB. Available at: [Link]
-
PubChem. "Caprine | C6H13NO2 | CID 21236." National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. "N-methylation in amino acids and peptides: Scope and limitations." ResearchGate. Available at: [Link]
-
ACS Publications. "Residual Complexity Does Impact Organic Chemistry and Drug Discovery: The Case of Rufomyazine and Rufomycin." Journal of Natural Products. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DL-Norleucine(616-06-8) 1H NMR spectrum [chemicalbook.com]
- 6. bmse000411 L-Norleucine at BMRB [bmrb.io]
- 7. Caprine | C6H13NO2 | CID 21236 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating In Vitro Bioactivity of N-Me-Nle-OH.HCl Modified Peptides: A Comprehensive Comparison Guide
Peptide therapeutics often suffer from two major pharmacological liabilities: rapid proteolytic degradation and chemical instability. Methionine (Met) residues are notoriously prone to oxidation, forming methionine sulfoxide, which can abrogate target binding and complicate large-scale manufacturing[1][2]. Simultaneously, exposed amide bonds in the peptide backbone are highly susceptible to cleavage by endogenous peptidases[3].
The incorporation of N-methyl-L-norleucine hydrochloride (N-Me-Nle-OH.HCl) during solid-phase peptide synthesis (SPPS) is a synergistic chemical modification designed to overcome both hurdles. By substituting Met with its isostere norleucine (Nle), the oxidation-prone sulfur atom is replaced with an inert aliphatic chain[4]. Concurrently, N-methylation of the peptide backbone removes a hydrogen bond donor, increasing lipophilicity, and introduces steric hindrance that shields the peptide bond from enzymatic cleavage[5][6].
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of N-Me-Nle modifications against standard alternatives, providing the mechanistic rationale and self-validating in vitro protocols required for rigorous drug development.
Mechanistic Rationale & Comparative Analysis
When evaluating peptide modifications, it is crucial to understand the causality behind the observed phenotypic changes. The substitution of Wild-Type Methionine with N-Me-Nle operates on three mechanistic pillars:
-
Oxidation Resistance: Met oxidation is a major degradation pathway driven by reactive oxygen species (ROS). Norleucine is functionally isosteric to Met but lacks the sulfur atom, rendering it completely resistant to oxidation[1].
-
Proteolytic Stability: Peptidases require a specific transition state geometry to hydrolyze amide bonds. The N-methyl group introduces severe steric clashes that prevent the enzyme's active site from accommodating the peptide backbone[6].
-
Membrane Permeability: Passive diffusion across lipid bilayers requires the desolvation of the peptide. N-methylation removes a polar N-H bond, significantly reducing the desolvation penalty and enhancing transcellular permeability[7].
Comparative Performance Table
To isolate the specific benefits of N-Me-Nle, we must compare it against individual modifications (Nle alone or N-Me-Met alone).
| Modification Type | Oxidation Resistance | Proteolytic Stability (Serum t1/2 ) | Membrane Permeability ( Papp ) | Target Affinity Impact |
| Wild-Type (Met) | Low (Prone to sulfoxide formation) | Low (Rapidly degraded by proteases) | Poor (High desolvation penalty) | Baseline |
| Nle Substitution | High (Sulfur replaced by inert CH2 ) | Low (Amide bond remains exposed) | Poor | Typically Maintained |
| N-Me-Met | Low (Sulfur remains intact) | High (Steric shielding of amide bond) | Moderate to High | Variable (Conformation dependent) |
| N-Me-Nle-OH.HCl | High (Synergistic protection) | High (Steric shielding) | High (Lipophilicity ↑) | Variable (Requires SPR validation) |
Visualizing the Mechanistic Logic and Workflow
Mechanistic advantages of combining N-methylation and Norleucine substitution.
In vitro validation workflow for N-Me-Nle modified peptides.
Self-Validating Experimental Protocols
To objectively validate the bioactivity of N-Me-Nle modified peptides, a self-validating system of assays must be employed. Every step described below includes the causality behind the methodological choice to ensure scientific integrity.
Protocol 1: Proteolytic Stability (Human Serum Degradation Assay)
Causality: Testing in 25% human serum mimics systemic circulation, exposing the peptide to a physiological mixture of endo- and exopeptidases. Precipitation with Trichloroacetic acid (TCA) or Acetonitrile is critical because it instantly denatures serum proteins (quenching enzymatic activity) while leaving the small peptide in solution for accurate LC-MS quantification.
-
Preparation: Dissolve the N-Me-Nle modified peptide and the Wild-Type (WT) control in PBS (pH 7.4) to achieve a 1 mM stock solution.
-
Incubation: Mix 10 µL of the peptide stock with 90 µL of 25% human serum (pre-warmed to 37°C). Incubate the mixture at 37°C with gentle agitation.
-
Sampling: At predefined time points (0, 15, 30, 60, 120, and 240 minutes), withdraw 10 µL aliquots from the incubation mixture.
-
Quenching: Immediately dispense the aliquot into 40 µL of ice-cold 1% trifluoroacetic acid (TFA) in acetonitrile to precipitate serum proteins and halt proteolysis.
-
Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS to quantify the remaining intact peptide. Calculate the half-life ( t1/2 ) using a first-order decay model.
Protocol 2: Membrane Permeability (PAMPA)
Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) is chosen over Caco-2 for the initial screen because PAMPA isolates passive transcellular diffusion from active transport (efflux pumps). This provides a direct, unconfounded measure of the lipophilicity gained specifically via N-methylation[5][7].
-
Donor Preparation: Dilute the peptides to a final concentration of 10 µM in PBS containing 5% DMSO to ensure solubility.
-
Membrane Coating: Coat the PVDF membrane of the PAMPA filter plate (donor compartment) with 5 µL of 1% lecithin in dodecane to simulate the lipid bilayer.
-
Assembly: Add 300 µL of PBS to the acceptor wells. Add 150 µL of the donor solution to the filter plate wells. Carefully combine the plates to initiate contact.
-
Incubation: Incubate the assembled plates at room temperature for 16 hours in a humidity chamber to prevent evaporation.
-
Quantification: Measure the peptide concentration in both the donor and acceptor compartments using LC-MS/MS. Calculate the apparent permeability coefficient ( Papp ).
Protocol 3: Target Binding Affinity (Surface Plasmon Resonance - SPR)
Causality: N-methylation alters the backbone dihedral angles ( ϕ / ψ ), potentially locking the peptide into a bioactive or inactive conformation. SPR is utilized because it provides real-time kinetics ( kon , koff ) rather than just endpoint affinity, ensuring the N-Me-Nle substitution does not sterically hinder the target association rate.
-
Immobilization: Immobilize the target receptor onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry until the desired response units (RU) are achieved.
-
Analyte Injection: Inject serial dilutions of the N-Me-Nle peptide (e.g., 3.125 nM to 100 nM) over the flow cells at a constant flow rate of 30 µL/min.
-
Association/Dissociation: Monitor the association phase for 180 seconds, followed by a dissociation phase of 300 seconds using running buffer.
-
Regeneration: If the peptide does not fully dissociate, regenerate the surface using a brief pulse of 10 mM Glycine-HCl (pH 2.0).
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD ).
Conclusion
Validating the in vitro bioactivity of N-Me-Nle-OH.HCl modified peptides requires a multi-dimensional approach. While the theoretical benefits of oxidation resistance and proteolytic stability are well-documented[1][6], the conformational constraints imposed by N-methylation necessitate rigorous affinity testing. By employing the comparative assays detailed above, drug development professionals can definitively quantify the pharmacological enhancements conferred by this unnatural amino acid, ensuring the modified peptide retains its biological target engagement while surviving systemic circulation.
References
-
Improving peptide vaccine manufacturability without sacrificing immunogenicity: substitution of methionine and cysteine with oxidation-resistant isosteres Source: bioRxiv URL:1
-
Oxidation of methionine — is it limiting the diagnostic properties of 99mTc-labeled Exendin-4 Source: Semantic Scholar URL:2
-
Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity Source: Caltech.edu / Biotechnology and Bioengineering URL:4
-
N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability Source: PubMed / Methods in Enzymology URL:6
-
Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients Source: PNAS URL:5
-
The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides Source: ACS Publications / Molecular Pharmaceutics URL:7
-
Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases Source: NIH / PMC URL:3
Sources
- 1. Improving peptide vaccine manufacturability without sacrificing immunogenicity: substitution of methionine and cysteine with oxidation-resistant isosteres | bioRxiv [biorxiv.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cheme.caltech.edu [cheme.caltech.edu]
- 5. pnas.org [pnas.org]
- 6. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Navigating the Labyrinth of N-Methylation: A Comparative Guide to the Mass Spectrometry Fragmentation of N-Me-Nle-OH.HCl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the strategic incorporation of N-methylated amino acids is a cornerstone for enhancing pharmacokinetic properties and biological activity.[1] N-methylation can confer increased proteolytic stability, improved cell permeability, and constrained conformational flexibility, all of which can lead to more potent and selective drug candidates.[1] Among the arsenal of modified amino acids, N-Me-Nle-OH (N-methyl-L-norleucine) stands out for its potential to modulate peptide function.[1] However, the structural elucidation of peptides containing such modifications presents a unique analytical challenge. Mass spectrometry, a powerful tool for peptide sequencing, relies on predictable fragmentation patterns. The introduction of an N-methyl group significantly alters these patterns, necessitating a deeper understanding to ensure accurate characterization.
This guide provides a comprehensive comparison of the fragmentation patterns of N-Me-Nle-OH.HCl observed using different tandem mass spectrometry (MS/MS) techniques. We will delve into the mechanistic underpinnings of Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD), offering field-proven insights into their respective strengths and weaknesses for analyzing N-methylated amino acid sequences.
The N-Methylation Effect: A Paradigm Shift in Peptide Fragmentation
Conventional peptide fragmentation in MS/MS primarily occurs along the amide backbone, leading to the formation of b- and y-type ions, which correspond to N-terminal and C-terminal fragments, respectively.[2] The presence of an N-methyl group on the amide nitrogen introduces a significant perturbation to this process. The inductive effect of the methyl group can influence the proton affinity of the amide bond, altering the preferred sites of fragmentation. Furthermore, N-methylation can lead to unique fragmentation pathways not typically observed in their non-methylated counterparts.[3]
A key challenge in analyzing N-methylated peptides is the potential for ambiguous fragment assignments. For instance, the mass difference between a methylated and a non-methylated amino acid residue can be subtle, requiring high-resolution mass analyzers for accurate determination. Moreover, the fragmentation efficiency of the N-methylated peptide bond can be different compared to a standard peptide bond, impacting the overall appearance of the MS/MS spectrum.
A Comparative Analysis of Fragmentation Techniques
The choice of fragmentation technique is paramount for the successful characterization of N-methylated peptides. Each method imparts energy to the precursor ion in a distinct manner, resulting in different types of fragment ions and, consequently, different structural information.
Collision-Induced Dissociation (CID)
CID is a widely used "slow heating" fragmentation method where precursor ions are activated through multiple collisions with an inert gas.[4] This typically leads to the cleavage of the most labile bonds, primarily the peptide amide bonds, generating a rich series of b- and y-ions.[5]
Expected Fragmentation of N-Me-Nle-OH:
-
Dominant b- and y-type ions: Similar to standard peptides, CID of N-Me-Nle-OH will produce b- and y-ions. However, the relative intensities of fragments around the N-methylated residue may be altered.
-
Potential for specific neutral losses: The N-methyl group can participate in rearrangement reactions, leading to characteristic neutral losses. For instance, the loss of methylamine (CH3NH2) from fragment ions containing the N-methylated residue is a possibility.
-
Side-chain fragmentation: The norleucine side chain, being a straight-chain alkyl group, can undergo fragmentation, leading to a series of peaks separated by 14 Da (CH2).[6]
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type CID method that occurs in a higher-pressure region of the mass spectrometer.[7] This "fast heating" method imparts more energy to the precursor ions, leading to a more diverse range of fragment ions, including those from the fragmentation of b-ions to a-ions.[7]
Expected Fragmentation of N-Me-Nle-OH:
-
Enhanced y-ion series: HCD often produces a more prominent series of y-ions compared to CID.[7] This can be particularly advantageous for sequencing from the C-terminus.
-
Increased side-chain fragmentation: The higher energy of HCD can lead to more extensive fragmentation of the norleucine side chain, providing more detailed structural information.
-
Observation of immonium ions: HCD can generate diagnostic immonium ions, which are small fragment ions characteristic of specific amino acid residues. The immonium ion for N-Me-Nle would be specific and could aid in its identification.
Electron-Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion.[7] This induces fragmentation of the peptide backbone at the N-Cα bond, generating c- and z-type fragment ions.[5][7] A key advantage of ETD is its ability to preserve labile post-translational modifications.[7]
Expected Fragmentation of N-Me-Nle-OH:
-
Dominant c- and z-type ions: ETD will produce a series of c- and z-ions, providing complementary sequence information to CID and HCD.
-
Preservation of the N-methyl group: ETD is known to be gentle on modifications, meaning the N-methyl group is less likely to be lost during fragmentation.[8] This is crucial for confidently localizing the modification.
-
Characteristic neutral losses from fragment ions: While the N-methyl group itself is preserved on the backbone, specific neutral losses from the side chains of the resulting c- and z-ions can still occur and provide valuable diagnostic information.[8]
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the expected fragmentation patterns of N-Me-Nle-OH.HCl under CID, HCD, and ETD are summarized below. The tables detail the major ion types and characteristic neutral losses anticipated for each technique.
Table 1: Predicted Major Ion Types for N-Me-Nle-OH.HCl
| Fragmentation Technique | Primary Ion Series | Secondary Ion Series |
| CID | b, y | a, immonium ions |
| HCD | y, b | a, immonium ions |
| ETD | c, z | - |
Table 2: Predicted Characteristic Neutral Losses and Side-Chain Fragmentation
| Fragmentation Technique | Characteristic Neutral Losses | Norleucine Side-Chain Fragmentation |
| CID | Loss of H₂O, CO, potentially CH₃NH₂ | Present, clusters of peaks 14 Da apart |
| HCD | Loss of H₂O, CO | More extensive than CID |
| ETD | Minimal from the N-methyl group | Present on c- and z-ions |
Experimental Protocols
To acquire high-quality fragmentation spectra for N-Me-Nle-OH.HCl, the following general experimental workflows can be employed.
Sample Preparation
-
Dissolution: Dissolve N-Me-Nle-OH.HCl in a suitable solvent compatible with mass spectrometry, such as a mixture of water, acetonitrile, and formic acid (e.g., 50:50:0.1 v/v/v).
-
Concentration: Adjust the concentration to an appropriate level for direct infusion or LC-MS analysis (typically in the low micromolar to nanomolar range).
Mass Spectrometry Analysis
The following protocols outline the general steps for acquiring data on a modern hybrid mass spectrometer (e.g., an Orbitrap-based instrument).
-
Infusion: Introduce the sample solution directly into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min).
-
MS1 Scan: Acquire a full MS scan to identify the precursor ion (the protonated molecule [M+H]⁺ of N-Me-Nle-OH.HCl).
-
MS/MS Scans:
-
CID/HCD: Isolate the precursor ion in the ion trap or quadrupole and subject it to fragmentation using a normalized collision energy (NCE). Optimize the NCE to achieve a good balance of precursor ion depletion and fragment ion generation (typically in the range of 25-35%).[9][10]
-
ETD: Isolate the multiply charged precursor ion (if applicable, though for a single amino acid, protonated species will be singly charged, making ETD less straightforward without derivatization to introduce more charge states) and react it with fluoranthene radical anions. Optimize the ETD reaction time to maximize the formation of c- and z-ions.[9][10]
-
-
Data Acquisition: Acquire the MS/MS spectra in a high-resolution mass analyzer (e.g., Orbitrap) to ensure accurate mass measurement of the fragment ions.
-
Chromatographic Separation: Inject the sample onto a reverse-phase liquid chromatography (LC) column (e.g., a C18 column) and elute with a gradient of increasing organic solvent (e.g., acetonitrile) containing an acid modifier (e.g., formic acid).
-
Data-Dependent Acquisition (DDA):
-
The mass spectrometer will continuously acquire full MS scans.
-
When a precursor ion of interest (the [M+H]⁺ of N-Me-Nle-OH) is detected above a certain intensity threshold, the instrument will automatically switch to MS/MS mode.
-
The precursor ion will be isolated and fragmented using one of the predefined methods (CID, HCD, or ETD).
-
The instrument will then switch back to MS1 mode to continue monitoring for other precursor ions.
-
Visualization of Fragmentation Pathways
To visually represent the fragmentation processes, the following diagrams illustrate the key bond cleavages that lead to the characteristic ion types.
Caption: CID and HCD primarily cleave the peptide amide bond.
Caption: ETD cleaves the N-Cα bond in the peptide backbone.
Conclusion: A Multi-Faceted Approach for Unambiguous Characterization
The analysis of N-methylated amino acids like N-Me-Nle-OH.HCl by mass spectrometry is not a one-size-fits-all endeavor. Each fragmentation technique offers a unique window into the molecule's structure.
-
CID provides a foundational understanding of the peptide backbone, but can sometimes be limited in providing complete sequence coverage, especially around the N-methylated site.
-
HCD often yields more comprehensive fragmentation, with a strong y-ion series and informative side-chain fragmentation, making it a robust choice for initial characterization.
-
ETD is indispensable for confidently localizing the N-methyl group due to its non-destructive nature towards this modification. The resulting c- and z-ion series provide valuable complementary data to CID and HCD.
For a comprehensive and unambiguous structural elucidation of peptides containing N-Me-Nle-OH, a multi-pronged approach employing a combination of these fragmentation techniques is highly recommended. By leveraging the strengths of each method, researchers can navigate the complexities of N-methylated peptide fragmentation and accelerate the development of next-generation peptide therapeutics.
References
-
Controlling the diversity of ion-induced fragmentation pathways by N-methylation of amino acids. RSC Publishing. Available at: [Link]
-
Quan L, Liu M (2013) CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Mod Chem appl 1:e102. doi:10.4172/2329-6798.1000e102. Available at: [Link]
-
Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. ACS Publications. Available at: [Link]
-
Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. ACS Publications. Available at: [Link]
-
Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. PMC. Available at: [Link]
-
Effectiveness of CID, HCD, and ETD with FT MS/MS for Degradomic-Peptidomic Analysis: Comparison of Peptide Identification Methods. Journal of Proteome Research. Available at: [Link]
-
A Review on Mass Spectroscopy and Its Fragmentation Rules. ResearchGate. Available at: [Link]
-
CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. Proteome Software. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Comprehending Dynamic Protein Methylation with Mass Spectrometry. PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. Controlling the diversity of ion-induced fragmentation pathways by N-methylation of amino acids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 5. support.proteomesoftware.com [support.proteomesoftware.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
N-Me-Nle-OH.HCl proper disposal procedures
Comprehensive Safety and Disposal Protocol for N-Methyl-L-norleucine hydrochloride (N-Me-Nle-OH·HCl)
As an unnatural, N-methylated amino acid derivative, N-Methyl-L-norleucine hydrochloride (CAS: 17343-27-0) is a critical building block in advanced solid-phase peptide synthesis (SPPS) and peptidomimetic drug development[1]. While it is not classified as a highly toxic or reactive compound, its hydrochloride salt formulation and its use in complex solvent systems require strict adherence to professional Environmental Health and Safety (EHS) protocols.
This guide provides an authoritative, causality-driven framework for the safe handling, segregation, and disposal of N-Me-Nle-OH·HCl in professional laboratory environments.
Physicochemical & Hazard Profile
Understanding the physical properties of N-Me-Nle-OH·HCl is the first step in establishing a self-validating disposal protocol. The presence of the hydrochloride (HCl) salt directly dictates the pH management of aqueous waste streams, while its solubility profile dictates organic waste segregation.
| Property / Parameter | Value / Characteristic | Operational Implication for Disposal |
| Chemical Formula | C7H15NO2·HCl | Contains nitrogen and chlorine; impacts incineration emissions. |
| Physical State | Solid (Crystalline powder) | Risk of aerosolization; requires HEPA-filtered vacuum or wet-wiping for spills. |
| Solubility | Soluble in Water, MeOH, DMF | Waste will partition into both aqueous and organic streams during SPPS. |
| pH (in solution) | Acidic (due to HCl salt) | Aqueous solutions must be neutralized prior to final EHS collection to prevent container corrosion. |
| Hazard Classification | Irritant (Skin/Eye/Respiratory) | Mandates standard PPE (nitrile gloves, lab coat, safety goggles) during all handling and disposal operations[2]. |
Waste Segregation & Disposal Methodology
In a professional laboratory, protocols must be self-validating. This means every step includes a verification check to ensure the chemical is neutralized, contained, and correctly categorized before it leaves the researcher's hands.
Protocol A: Solid Waste Disposal (Unused Reagent or Spills)
Causality: Solid powders pose a respiratory hazard if aerosolized. Sweeping dry powders increases airborne particulate matter.
-
Containment: If a spill occurs, do not dry-sweep. Cover the powder with a damp absorbent pad (using water or a mild alcohol solution) to suppress dust.
-
Collection: Carefully scoop the damp absorbent and any remaining solid into a puncture-resistant, sealable EHS solid waste container.
-
Validation: Inspect the spill area with a secondary wet wipe. The area is considered decontaminated when no visible residue remains.
-
Labeling: Label the container explicitly as "Solid Chemical Waste: N-Methyl-L-norleucine hydrochloride (Irritant)."
Protocol B: Aqueous Liquid Waste Disposal
Causality: The HCl salt of this amino acid dissociates in water, lowering the pH. Disposing of highly acidic solutions in standard EHS carboys can lead to the corrosion of the container or dangerous reactions with incompatible basic waste.
-
Aggregation: Collect all aqueous washings containing N-Me-Nle-OH·HCl in a dedicated temporary flask.
-
Neutralization: Slowly add a mild base (e.g., 1M Sodium Bicarbonate, NaHCO3) dropwise while stirring.
-
Validation: Use pH indicator strips or a calibrated pH meter to verify the solution has reached a pH between 6.0 and 8.0.
-
Transfer: Once neutralized, transfer the solution to the EHS-approved "Aqueous Waste" carboy.
Protocol C: Organic Liquid Waste Disposal (SPPS Effluent)
Causality: During peptide synthesis, N-Me-Nle-OH·HCl is often dissolved in solvents like Dimethylformamide (DMF) or Dichloromethane (DCM). Mixing halogenated solvents (DCM) with non-halogenated solvents (DMF) drastically increases the cost and complexity of commercial incineration.
-
Identification: Determine the primary solvent used to dissolve the amino acid.
-
Segregation:
-
If dissolved in DCM or other chlorinated solvents: Dispose of in the Halogenated Organic Waste carboy.
-
If dissolved in DMF, Methanol, or NMP : Dispose of in the Non-Halogenated Organic Waste carboy.
-
-
Validation: Before pouring, verify the waste carboy label matches the solvent type to prevent exothermic cross-reactions.
Operational Workflow Visualization
The following decision tree illustrates the EHS-compliant waste stream segregation for N-Me-Nle-OH·HCl.
Figure 1: Waste segregation and disposal decision workflow for N-Me-Nle-OH·HCl.
Emergency Spill Response & Decontamination
In the event of a large-scale spill (e.g., dropping a 100g bulk container):
-
Evacuate & Assess: Clear personnel from the immediate vicinity to prevent tracking the powder through the lab.
-
PPE Upgrade: Ensure the responder is wearing a well-fitted N95 respirator or equivalent, alongside standard PPE, to mitigate dust inhalation.
-
Containment: Surround the spill with EHS-approved absorbent booms if liquid is involved, or use the wet-wipe method detailed in Protocol A for dry powders.
-
Decontamination: Wash the affected benchtop or floor area with a 5% mild detergent solution, followed by a water rinse. Collect all cleaning materials as Solid Chemical Waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. Available at:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
